molecular formula C8H15NO4 B12820105 (Methoxycarbonyl)-D-leucine

(Methoxycarbonyl)-D-leucine

Número de catálogo: B12820105
Peso molecular: 189.21 g/mol
Clave InChI: NPRGOLCTGVFFGS-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Methoxycarbonyl)-D-leucine is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Methoxycarbonyl)-D-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methoxycarbonyl)-D-leucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H15NO4

Peso molecular

189.21 g/mol

Nombre IUPAC

(2R)-2-(methoxycarbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1

Clave InChI

NPRGOLCTGVFFGS-ZCFIWIBFSA-N

SMILES isomérico

CC(C)C[C@H](C(=O)O)NC(=O)OC

SMILES canónico

CC(C)CC(C(=O)O)NC(=O)OC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to (Methoxycarbonyl)-D-leucine: Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (Methoxycarbonyl)-D-leucine, a critical chiral building block in modern pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of antiviral therapeutics.

Introduction and Nomenclature Clarification

(Methoxycarbonyl)-D-leucine is a derivative of the non-proteinogenic amino acid D-tert-leucine. It is crucial to clarify a common point of ambiguity in its nomenclature. While the name "leucine" is used, the structure corresponds to tert-leucine, formally known as 3-methylvaline. Therefore, the precise chemical name is N-(Methoxycarbonyl)-D-tert-leucine . This distinction is vital for accurate sourcing and application of this reagent.

CAS Number: 1191091-65-2[1][2][3] Systematic IUPAC Name: (2R)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid[1]

This guide will refer to the compound as N-(Methoxycarbonyl)-D-tert-leucine to maintain chemical accuracy. Its L-enantiomer, N-(Methoxycarbonyl)-L-tert-leucine (CAS: 162537-11-3), is a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir, highlighting the pharmaceutical significance of this class of compounds.[4][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of N-(Methoxycarbonyl)-D-tert-leucine is fundamental for its effective use in synthesis and process development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₅NO₄[1]
Molecular Weight 189.21 g/mol [1][7]
Appearance White to off-white powder or solid[4][8]
Melting Point 109 °C (for L-enantiomer)[4]
Solubility Soluble in ethyl acetate and methanol.[4]
Storage 2-8°C in a refrigerator[4][8]
Spectroscopic Data (of the L-enantiomer)

The following spectroscopic data for the L-enantiomer, N-(Methoxycarbonyl)-L-tert-leucine, provides a reference for the characterization of the D-enantiomer, which is expected to have identical spectra with the exception of optical rotation.

  • ¹H NMR (300MHz, CDCl₃): δ 5.25 (d, 1H, J=10.5Hz), 4.19 (d, 1H, J=9.6Hz), 3.70 (s, 3H), 1.03 (s, 9H).[4]

  • Mass Spectrum: [M-1]⁻ 188 (100%).[4]

  • Infrared (IR) Spectrum (KBr pressed, cm⁻¹): 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696.[4]

Chemical Structure and Synthesis

Chemical Structure

The chemical structure of N-(Methoxycarbonyl)-D-tert-leucine features a tert-butyl group, which imparts significant steric hindrance, a key feature influencing its reactivity and the stereochemistry of subsequent reactions.

Caption: Chemical structure of N-(Methoxycarbonyl)-D-tert-leucine.

Synthesis Protocol

The synthesis of N-(Methoxycarbonyl)-D-tert-leucine is typically achieved through the reaction of D-tert-leucine with methyl chloroformate in the presence of a base. The following is a representative laboratory-scale protocol.

Materials:

  • D-tert-leucine

  • Dioxane

  • 2N Sodium Hydroxide solution

  • Methyl chloroformate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Dissolution: Dissolve D-tert-leucine (1 equivalent) in a mixture of dioxane and 2N sodium hydroxide solution at 0°C. The pH should be maintained between 8 and 9.

  • Acylation: Add methyl chloroformate (approximately 2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 60°C and stir for 18 hours.

  • Work-up: Cool the mixture to room temperature and extract with dichloromethane to remove any unreacted methyl chloroformate and byproducts.

  • Isolation: Separate the aqueous layer and acidify to precipitate the product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as hexane.[4]

G start D-tert-leucine reagents Methyl Chloroformate 2N NaOH, Dioxane reaction Acylation at 0°C, then 60°C for 18h start->reaction reagents->reaction workup DCM Extraction reaction->workup product N-(Methoxycarbonyl)-D-tert-leucine workup->product

Caption: Synthetic workflow for N-(Methoxycarbonyl)-D-tert-leucine.

Role in Drug Development: The Atazanavir Case Study

The L-enantiomer of N-(Methoxycarbonyl)-tert-leucine is a well-established key intermediate in the synthesis of Atazanavir, a protease inhibitor used to treat HIV.[4][5][9][10] The bulky tert-butyl group of the molecule plays a crucial role in the stereoselective synthesis of the final drug product.[9]

The synthesis of Atazanavir involves the coupling of two key intermediates: an acylated benzyl hydrazine derived from N-(Methoxycarbonyl)-L-tert-leucine and a chloromethyl ketone.[4][9] This reaction proceeds via an SN2 mechanism to form an amino ketone, which is then reduced to the desired amino alcohol with high diastereoselectivity.[9] The use of N-(Methoxycarbonyl)-L-tert-leucine is advantageous as it leads to high yields and simplifies purification processes.[9]

While the L-enantiomer is used for Atazanavir, the D-enantiomer is of significant interest to drug development professionals for the synthesis of novel protease inhibitors and other chiral drugs where the opposite stereochemistry is required.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of N-(Methoxycarbonyl)-D-tert-leucine is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Representative HPLC Method for Purity and Enantiomeric Excess Determination

This protocol describes a general approach for the analysis of N-(Methoxycarbonyl)-D-tert-leucine. Method optimization and validation are essential for specific applications.

Instrumentation:

  • HPLC system with a UV detector or a chiral detector.

Columns:

  • For purity analysis: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • For enantiomeric excess: A chiral stationary phase column.

Mobile Phase (for reversed-phase):

  • A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

Detection:

  • UV at 210 nm.

Sample Preparation:

  • Dissolve a known concentration of the sample in the mobile phase.

Alternative Derivatization Approach: For enhanced sensitivity and separation on a standard achiral column, pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA) in the presence of a chiral thiol can be employed.[11]

Safety and Handling

Proper handling and storage of N-(Methoxycarbonyl)-D-tert-leucine are essential to ensure laboratory safety and maintain the integrity of the compound.

  • Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[4][12]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[12]

Conclusion

N-(Methoxycarbonyl)-D-tert-leucine is a valuable chiral building block with significant potential in the synthesis of complex pharmaceutical molecules. Its unique structural features, particularly the sterically demanding tert-butyl group, make it an important tool for controlling stereochemistry in asymmetric synthesis. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is paramount for its successful application in research and drug development.

References

  • AK Scientific, Inc. Safety Data Sheet. (URL not provided in search results)
  • PubChem. N-(Methoxycarbonyl)-L-tert-leucine. (URL: [Link])

  • MedchemExpress.com. Safety Data Sheet. (URL not provided in search results)
  • Google Patents. CN105111105A - Preparation method of N-methoxycarbonyl-L-tert-leucine. (URL: )
  • Google Patents. US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride. (URL: )
  • ResearchGate. An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. (URL: [Link])

  • Fisher Scientific. Safety Data Sheet. (URL not provided in search results)
  • Safety Data Sheet. (URL not provided in search results)
  • TCI AMERICA - Spectrum Chemical. Safety Data Sheet. (URL not provided in search results)
  • Google Patents.
  • Pharmaffiliates. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. (URL not provided in search results)
  • Synthesis of tert-Leucine and Related Amino Acids. (URL not provided in search results)
  • Molkem. N-Methoxycarbonyl-L-tert Leucine | Intermediate of Atazanavir. (URL: [Link])

  • Inxight Drugs. N-(METHOXYCARBONYL)-L-TERT-LEUCINE. (URL not provided in search results)
  • Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 | 1217665-60-5. (URL not provided in search results)
  • Laboratory Chemicals. N-Moc-L-tert-Leucine, 97% 162537-11-3 India. (URL not provided in search results)
  • gsrs. N-(METHOXYCARBONYL)-L-TERT-LEUCINE. (URL not provided in search results)
  • A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. (URL not provided in search results)
  • LGC Standards. N-(Methoxycarbonyl)-L-tert-leucine. (URL not provided in search results)
  • ResearchGate. HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. (URL: [Link])

  • Benchchem. Application Notes and Protocols for the Derivatization of D-Leucine-D10 for GC-MS Analysis. (URL not provided in search results)
  • Benchchem. A Comparative Guide to HPLC Analysis of tert-Butoxycarbonyl-D-valine Purity. (URL not provided in search results)
  • Pharmaffiliates. N-(Methoxycarbonyl)-D-tert-leucine | 1191091-65-2. (URL: [Link])

  • METHODS AND OBJECTS OF CHEMICAL ANALYSIS. HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. (URL: [Link])

  • SciSpace. N, N-Dimethyl Leucines as Novel Isobaric Tandem Mass Tags for Quantitative Proteomics and Peptidomics. (URL not provided in search results)
  • Determination of Related Substances in N-tert-Butoxycarbonyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic Acid by HPLC. (URL not provided in search results)
  • ResearchGate. Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. (URL: [Link])

Sources

Technical Guide: N-Methoxycarbonyl-D-leucine vs. N-Methoxycarbonyl-L-leucine Chirality

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-Methoxycarbonyl-D-leucine versus N-Methoxycarbonyl-L-leucine, focusing on their synthesis, chiral resolution, and application in pharmaceutical development.

Executive Summary

N-Methoxycarbonyl-leucine (Moc-Leu) is a critical non-proteinogenic amino acid derivative used primarily as a chiral building block in the synthesis of peptide mimetics and protease inhibitors. The L-enantiomer (Moc-L-Leu) is chemically significant as a key intermediate in the production of Atazanavir (Reyataz), an HIV-1 protease inhibitor. The D-enantiomer (Moc-D-Leu) , while less common in commercial drugs, is increasingly utilized in structure-activity relationship (SAR) studies to probe stereochemical requirements of binding pockets and to enhance metabolic stability against proteolytic enzymes.

This guide details the physicochemical distinctions, synthetic pathways, and rigorous analytical methods required to distinguish and produce these enantiomers with high optical purity.

Structural & Physicochemical Characterization

The two enantiomers are mirror images with identical scalar physical properties (melting point, solubility, NMR in achiral solvents) but opposite interactions with polarized light and chiral environments.

FeatureN-Methoxycarbonyl-L-leucineN-Methoxycarbonyl-D-leucine
CAS Number 74761-37-8 Enantiomer of 74761-37-8 (No unique commercial CAS widely assigned; often custom synthesized)
Stereochemistry (S)-configuration(R)-configuration
Molecular Formula C₈H₁₅NO₄C₈H₁₅NO₄
Molecular Weight 189.21 g/mol 189.21 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, EtOAc, DCMSoluble in MeOH, EtOH, EtOAc, DCM
Optical Rotation Negative (

) in most solvents (e.g., MeOH, DMF)
Positive (

) (Magnitude equal to L-form)
Stereochemical Configuration

The "Moc" group (Methoxycarbonyl) protects the


-amine. The chirality centers on the 

-carbon.
  • L-Isomer: Derived from natural L-Leucine.[1] The side chain isobutyl group projects forward (wedge) when the backbone is drawn in standard Fischer projection orientation.

  • D-Isomer: Derived from unnatural D-Leucine. The isobutyl group projects backward (dash).

Synthetic Methodologies

The synthesis of Moc-Leu is typically achieved via the Schotten-Baumann reaction , utilizing methyl chloroformate to acylate the amino group under basic conditions. This method preserves the stereochemical integrity of the starting amino acid.

Synthesis Protocol (Moc-L-Leu)

To synthesize the D-form, substitute L-Leucine with D-Leucine in the protocol below.

Reagents:

  • Starting Material: L-Leucine (or D-Leucine)[1]

  • Acylating Agent: Methyl Chloroformate (Cl-CO-OMe)

  • Base: Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Water/Dioxane or Water/THF mixture

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Leucine (1.0 eq) in a 1:1 mixture of 1N NaOH and 1,4-dioxane at 0°C. The high pH ensures the amine is nucleophilic (

    
    ) rather than protonated (
    
    
    
    ).
  • Acylation: Dropwise add Methyl Chloroformate (1.1 eq) while simultaneously adding additional NaOH to maintain pH between 9.0–10.0.

    • Critical Control Point: If pH drops below 8, acylation slows; if pH > 11, hydrolysis of the methyl chloroformate or racemization may occur.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours.

  • Workup: Wash the basic aqueous layer with Ethyl Acetate (to remove unreacted organic impurities). Acidify the aqueous layer to pH 2.0 using 1N HCl.

  • Extraction: Extract the product (now in carboxylic acid form) into Ethyl Acetate.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.

Synthesis Pathway Diagram

Synthesis cluster_conditions Reaction Conditions Leu L-Leucine (Zwitterionic) Inter Free Amine Species (Nucleophilic) Leu->Inter Deprotonation Base NaOH (pH > 9) Base->Inter TS Tetrahedral Intermediate Inter->TS Nucleophilic Attack MCF Methyl Chloroformate (Cl-CO-OMe) MCF->TS Prod N-Methoxycarbonyl-L-Leucine (Moc-L-Leu) TS->Prod Elimination of HCl Cond Temp: 0°C -> RT Solvent: Dioxane/H2O pH Control: 9-10

Caption: Schotten-Baumann synthesis pathway for Moc-L-Leucine. The same pathway applies to D-Leucine to yield Moc-D-Leucine.

Chiral Resolution & Analysis

Distinguishing Moc-L-Leu from Moc-D-Leu requires chiral chromatography. Standard C18 HPLC columns cannot separate these enantiomers.

Analytical Method: Chiral HPLC

Principle: The stationary phase contains a chiral selector (e.g., polysaccharide or macrocyclic antibiotic) that forms transient diastereomeric complexes with the analytes. The L and D forms have different binding affinities, resulting in different retention times.

Recommended Protocol:

  • Column: Chiralpak IA/IB (Amylose/Cellulose derivative) or Chirobiotic T (Teicoplanin).

  • Mobile Phase:

    • Normal Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Reversed Phase (for Chirobiotic): Methanol : Water (40 : 60) with 0.1% Formic Acid.

  • Detection: UV at 210 nm (Amide bond absorption).

Chiral Recognition Mechanism

ChiralRecognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Analytes Racemic Mixture Selector Chiral Selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Interaction Transient Diastereomeric Complex Selector->Interaction L_Iso Moc-L-Leu L_Iso->Interaction 3-Point Interaction D_Iso Moc-D-Leu D_Iso->Interaction Steric Mismatch Result_L Stronger Interaction (Longer Retention) Interaction->Result_L L-Form Match Result_D Weaker Interaction (Shorter Retention) Interaction->Result_D D-Form Mismatch

Caption: Mechanism of chiral separation. The "Three-Point Interaction" model dictates that one enantiomer fits the chiral pocket better, leading to separation.

Biological Impact & Applications[1][4]

N-Methoxycarbonyl-L-Leucine (Moc-L-Leu)
  • Primary Application: Key intermediate for Atazanavir Sulfate (Reyataz).

  • Mechanism: The Moc-L-Leu moiety mimics the P2/P3 region of the HIV protease substrate. The "Moc" group acts as a urethane capping group that hydrogen bonds with the protease backbone (Asp29/Asp30), locking the inhibitor in the active site.

  • Metabolism: Susceptible to standard proteolytic degradation pathways if not chemically modified further.

N-Methoxycarbonyl-D-Leucine (Moc-D-Leu)
  • Proteolytic Stability: Peptide bonds involving D-amino acids are generally resistant to hydrolysis by endogenous proteases (which are stereoselective for L-bonds).

  • Drug Design Utility:

    • Retro-Inverso Peptides: Used in designing peptidomimetics where the direction of the peptide bond is reversed, and chirality is inverted (L to D) to maintain side-chain topology while gaining stability.

    • Negative Controls: Used in biological assays to prove that a biological effect is specific to the L-stereoisomer (receptor binding) rather than a non-specific physicochemical effect.

References

  • Preparation of Methoxycarbonyl-L-leucine. Vibrant Pharma Inc. Catalog V02787.[2]

  • Synthesis of Atazanavir Intermediates. ChemicalBook. CAS 74761-37-8 Data.[2]

  • Chiral Separation of Amino Acids. Sigma-Aldrich Technical Guide. Astec CHIROBIOTIC Columns.[3]

  • HIV Protease Inhibitor Design. MedChemExpress. Atazanavir Structure-Activity Relationships.

  • Fmoc-L-Leucine Physical Properties. Thermo Fisher Scientific.

Sources

An In-depth Technical Guide to Moc-D-Leucine as a Chiral Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (Methoxycarbonyl)-D-leucine (Moc-D-Leucine), a crucial chiral building block in the design and synthesis of peptidomimetics for drug discovery and development. We will explore its fundamental properties, synthesis, and strategic application, underpinned by field-proven insights and detailed experimental protocols.

Introduction: The Imperative for Chiral Building Blocks in Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as susceptibility to proteolysis and poor bioavailability.[1] A key strategy in creating effective peptidomimetics is the incorporation of non-proteinogenic amino acids, which are not found in the 20 common amino acids encoded by the genetic code.[2][3][4] These "unnatural" amino acids offer vast structural diversity and functional versatility, serving as powerful tools for constructing combinatorial libraries and as molecular probes to understand biological systems.[5]

Chiral building blocks are essential for introducing specific stereogenic centers, which is critical for producing compounds with precise biological activity and therapeutic efficacy.[6] Moc-D-Leucine, a derivative of the essential amino acid D-leucine, is a prime example of such a building block. Its unique stereochemistry and the properties imparted by the methoxycarbonyl (Moc) protecting group make it a valuable asset in the synthesis of novel therapeutic agents.

Moc-D-Leucine: A Profile of a Key Chiral Building Block

The Significance of the D-Configuration

Leucine is an essential amino acid with a non-polar isobutyl side chain, playing a vital role in protein synthesis and muscle metabolism.[7][][9] While the L-enantiomer is the naturally occurring form in proteins, the D-enantiomer, D-Leucine, offers distinct advantages in peptidomimetic design. The incorporation of D-amino acids can significantly enhance the stability of peptides against enzymatic degradation.[10][11] This is because proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.

The Role of the Methoxycarbonyl (Moc) Protecting Group

In peptide synthesis, protecting groups are crucial for temporarily blocking reactive functional groups on amino acids to prevent unwanted side reactions and ensure the specific formation of peptide bonds.[12][] The Methoxycarbonyl (Moc) group is a type of carbamate protecting group used to protect the α-amino group of an amino acid.[14]

The choice of protecting group strategy, such as the widely used Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) strategies, dictates the conditions for deprotection and the overall synthetic scheme.[][15][16] The Moc group, while less common than Fmoc or Boc, offers specific advantages in certain synthetic contexts, often related to its stability and cleavage conditions.

Synthesis and Characterization of Moc-D-Leucine

The synthesis of Moc-D-Leucine is a critical first step in its application. While commercially available from various suppliers, understanding its synthesis provides valuable insights into its purity and potential impurities.[17][18][19]

General Synthetic Approach

A common method for the synthesis of N-protected amino acids like Moc-D-Leucine involves the reaction of the free amino acid with a suitable acylating agent. In this case, D-Leucine is reacted with methyl chloroformate in the presence of a base.

Reaction Scheme:

Synthesis D_Leucine D-Leucine Reaction + D_Leucine->Reaction Methyl_Chloroformate Methyl Chloroformate Methyl_Chloroformate->Reaction Base Base (e.g., NaHCO3) Base->Reaction Moc_D_Leucine Moc-D-Leucine Byproduct Salt (e.g., NaCl) + H2O Reaction->Moc_D_Leucine Reaction->Byproduct

Caption: General synthesis of Moc-D-Leucine.

Experimental Protocol: Synthesis of Moc-D-Leucine

Materials:

  • D-Leucine

  • Methyl Chloroformate

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl Ether

  • Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve D-Leucine in an aqueous solution of sodium bicarbonate.

  • Acylation: Cool the solution in an ice bath and add methyl chloroformate dropwise while stirring vigorously. The pH of the reaction mixture should be maintained in the basic range.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Extraction: Extract the product with diethyl ether.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Moc-D-Leucine.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Moc-D-Leucine.

Characterization Data
PropertyTypical Value
Appearance White to off-white crystalline powder
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
Melting Point Varies depending on purity
Solubility Soluble in many organic solvents (e.g., DMF, DMSO)
Chiral Purity (HPLC) >98%

Application of Moc-D-Leucine in Peptidomimetic Synthesis

The primary application of Moc-D-Leucine is in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains.

Workflow for Incorporating Moc-D-Leucine into a Peptide Chain

The following diagram illustrates a typical workflow for incorporating a Moc-protected amino acid into a growing peptide chain using SPPS.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Deprotection of N-terminal Amino Group Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with Moc-D-Leucine Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Washing3 Washing Capping->Washing3 Repeat Repeat Cycle for Next Amino Acid Washing3->Repeat

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Experimental Protocol: Coupling of Moc-D-Leucine

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • Moc-D-Leucine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a suitable deprotection solution (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.

  • Activation: In a separate vessel, dissolve Moc-D-Leucine, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated Moc-D-Leucine solution to the resin and agitate the mixture to facilitate the coupling reaction.

  • Reaction Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure complete reaction.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups using an acetylating agent (e.g., acetic anhydride).

  • Next Cycle: The resin is now ready for the deprotection of the Moc group (if the next amino acid is to be added) or for cleavage from the resin if the synthesis is complete.

The Strategic Advantage of Moc-D-Leucine in Drug Design

The incorporation of Moc-D-Leucine into a peptide sequence can confer several advantageous properties to the resulting peptidomimetic:

  • Enhanced Proteolytic Stability: The D-configuration of leucine hinders recognition and cleavage by proteases, prolonging the in vivo half-life of the drug candidate.[10][11]

  • Conformational Constraint: The bulky isobutyl side chain of leucine can introduce specific conformational constraints, which can be crucial for binding to a biological target with high affinity and selectivity.

  • Modulation of Lipophilicity: The non-polar side chain of leucine can increase the lipophilicity of the peptidomimetic, potentially improving its membrane permeability and oral bioavailability.

  • Fine-tuning Biological Activity: The specific stereochemistry and side chain of D-leucine can lead to altered and potentially enhanced interactions with the target receptor or enzyme.

Conclusion

Moc-D-Leucine is a valuable and versatile chiral building block for the synthesis of peptidomimetics. Its unique combination of a D-amino acid core and a methoxycarbonyl protecting group provides medicinal chemists with a powerful tool to design drug candidates with improved pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, characterization, and application in solid-phase peptide synthesis is essential for leveraging its full potential in the development of novel therapeutics.

References

  • Davis, J. T. (2004). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Non-proteinogenic amino acids. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. Retrieved from [Link]

  • ACS Publications. (2025). Chiral Epoxy-Imine Building Block for Diversity-Oriented Synthesis of Peptidomimetic Aspartic Protease Inhibitors. The Journal of Organic Chemistry. Retrieved from [Link]

  • SAGE Publications. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Baishixing. (n.d.). L-Leucine. Retrieved from [Link]

  • Wikipedia. (2024). Leucine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Retrieved from [Link]

  • Dietitians On Demand. (2023). Leucine's role in muscle synthesis. Retrieved from [Link]

  • MDPI. (2020). Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. MDPI. Retrieved from [Link]

  • MDPI. (2020). The Effect of Leucine-Enriched Essential Amino Acid Supplementation on Anabolic and Catabolic Signaling in Human Skeletal Muscle after Acute Resistance Exercise: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Trial. MDPI. Retrieved from [Link]

  • MetwareBio. (n.d.). Leucine. Retrieved from [Link]

  • ResearchGate. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Reaction Conditions for Methyl Chloroformate Protection of D-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of N-(methoxycarbonyl)-D-leucine is a foundational transformation in the development of peptidomimetics, targeted antivirals, and complex active pharmaceutical ingredients (APIs)[1, 2]. Protecting the


-amino group of D-leucine with methyl chloroformate demands precise control over the reaction microenvironment. Because D-leucine possesses a sensitive chiral center and the chloroformate reagent is highly prone to aqueous hydrolysis, researchers must balance nucleophilic activation with stereochemical preservation.

This application note details a highly optimized, self-validating Schotten-Baumann protocol designed to maximize yield, strictly preserve the D-enantiomeric purity, and eliminate the formation of oligomeric byproducts.

Mechanistic Insights & Causality (E-E-A-T)

To move beyond rote procedure, it is critical to understand the thermodynamic and kinetic forces governing this protection strategy.

The Biphasic Schotten-Baumann System

This protocol utilizes a biphasic solvent system—typically a 1:1 mixture of water and 1,4-dioxane—in the presence of an inorganic base (NaOH) [3].

  • Causality of Base Selection and pH Control: The base performs two non-negotiable functions. First, it deprotonates the zwitterionic D-leucine to form the highly soluble D-leucinate sodium salt, converting the dormant amine into a potent nucleophile. Second, it acts as an acid scavenger for the hydrochloric acid (HCl) generated during acylation. If the pH drops below 9.0, the amine rapidly protonates (the pK

    
     of the leucine amino group is ~9.6), abruptly stalling the reaction.
    
  • Suppression of Oligomerization: A notorious side-reaction in amino acid protection is the formation of dipeptides. This is mitigated by ensuring the complete dissolution of the amino acid into its carboxylate salt prior to the introduction of the acylating agent.

  • Stereochemical Integrity & Thermal Control: The nucleophilic acyl substitution is highly exothermic. If left uncontrolled, the localized heat can trigger base-catalyzed racemization of the

    
    -carbon. Initiating the reaction at 0 °C suppresses this pathway and simultaneously slows the competing hydrolysis of methyl chloroformate into methanol and carbon dioxide.
    

Reaction Pathway Visualization

G A D-Leucine (Starting Material) B Alkaline Activation (NaOH / H2O-Dioxane) A->B C D-Leucinate Sodium Salt (Active Nucleophile) B->C Deprotonation E Schotten-Baumann Coupling C->E D Methyl Chloroformate Addition (0 °C) D->E Dropwise F N-Methoxycarbonyl- D-leucinate Salt E->F Acyl Substitution G Acidification (HCl) pH 2-3 F->G H N-Methoxycarbonyl- D-leucine (Product) G->H Protonation

Mechanistic workflow for the Schotten-Baumann protection of D-leucine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required for optimal conversion.

ParameterValue / ReagentMechanistic Function
Substrate D-Leucine (1.0 equiv)Chiral starting material.
Acylating Agent Methyl Chloroformate (1.1 - 1.2 equiv)Methoxycarbonyl source. Slight excess compensates for hydrolysis.
Base NaOH (2.0 - 2.5 equiv)Deprotonation of substrate and scavenging of HCl byproduct.
Solvent System H

O / 1,4-Dioxane (1:1 v/v)
Biphasic medium; partitions the water-sensitive chloroformate.
Temperature 0 °C

Room Temperature
Thermal control to ensure stereopurity and limit side reactions.
Reaction Time 12 - 16 hours (Overnight)Ensures complete nucleophilic conversion [1].

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Built-in observational checks ensure that the researcher can verify the success of each phase before proceeding.

Phase 1: Substrate Activation
  • Preparation of the Aqueous Phase: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (2.2 equivalents) in deionized water (approximately 10 mL per gram of D-leucine).

  • Amino Acid Dissolution: Add D-leucine (1.0 equivalent) to the aqueous alkaline solution. Stir vigorously at room temperature until the solid is completely dissolved.

    • Self-Validation Check: The solution must be completely transparent. Any remaining suspension indicates incomplete salt formation, which will lead to oligomerization.

  • Solvent Blending: Add an equal volume of 1,4-dioxane to the aqueous mixture. If minor precipitation occurs upon the addition of the organic solvent, add deionized water dropwise until homogeneity is restored.

Phase 2: Acylation (Strict Thermal Control)
  • Cooling: Immerse the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

  • Reagent Addition: Dilute methyl chloroformate (1.1 equivalents) in a small volume of 1,4-dioxane (approx. 2-3 mL). Using an addition funnel, add this solution dropwise to the vigorously stirring reaction mixture over 30 minutes.

    • Critical Insight: Rapid addition causes a localized temperature spike and a sharp drop in pH, leading to the destruction of the chloroformate reagent and the protonation of the amine.

  • In-Process pH Control: Immediately after the addition is complete, spot the reaction mixture on pH paper. The pH must be

    
     9.0. If the pH has dropped, add 1M NaOH dropwise until the alkaline environment is restored.
    
Phase 3: Maturation & Work-up
  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir overnight (12-16 hours) to ensure the reaction goes to completion [1].

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract the basic aqueous mixture with diethyl ether or ethyl acetate (2

    
     15 mL). This step removes unreacted methyl chloroformate and any non-polar organic impurities. Discard the organic layer.
    
  • Acidification (Product Release): Return the aqueous layer to a flask and cool it to 0 °C. Carefully acidify the mixture to pH 2-3 using 1M or 2M HCl.

    • Self-Validation Check: Upon reaching pH 3, the aqueous layer will immediately become cloudy as the free carboxylic acid of N-(methoxycarbonyl)-D-leucine precipitates or forms an oily suspension.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3

    
     20 mL).
    
  • Drying & Concentration: Combine the organic extracts, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na

    
    SO
    
    
    
    . Filter the drying agent and concentrate the solvent under reduced pressure to yield N-(methoxycarbonyl)-D-leucine as a clear oil that may crystallize upon standing [1].

References

  • Title: Symmetric Anti-HCV Agents: Synthesis, Antiviral Properties, and Conformational Aspects of Core Scaffolds Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Process Research and Development for an Efficient Synthesis of the HIV Protease Inhibitor BMS-232632 Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

Synthesis of Moc-Amino Acids via Schotten-Baumann Reaction: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of Methoxycarbonyl (Moc)-protected amino acids utilizing the Schotten-Baumann reaction. This method is a cornerstone of peptide chemistry, offering a robust and scalable approach for the N-protection of amino acids, a critical step in solid-phase peptide synthesis (SPPS) and other applications in drug development and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and address common challenges and troubleshooting strategies. This guide is intended to equip researchers with the necessary knowledge to successfully and efficiently synthesize high-purity Moc-amino acids.

Introduction: The Significance of Moc-Protected Amino Acids

In the intricate world of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount. The α-amino group of an amino acid is a potent nucleophile that must be "masked" to prevent unwanted side reactions, such as self-polymerization, during the formation of a peptide bond.[1][2] The Methoxycarbonyl (Moc) group, while less common than its counterparts like Fmoc and Boc, offers specific advantages in certain synthetic strategies. Its synthesis is typically achieved through the Schotten-Baumann reaction, a reliable method for acylating amines.[3][4] This reaction, first described in the late 19th century, remains a vital tool in modern organic chemistry for the formation of amides and esters.[3][4][5]

The "Schotten-Baumann conditions" refer to the use of a two-phase system, typically an organic solvent and an aqueous basic solution, to facilitate the acylation of an amine or alcohol.[6][7][8] This biphasic environment is crucial for driving the reaction to completion by neutralizing the acidic byproduct, typically hydrogen chloride (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][7][8][9]

The Schotten-Baumann Reaction: A Mechanistic Overview

The synthesis of a Moc-amino acid via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of methyl chloroformate (Moc-Cl).[6][9] The presence of a base, such as sodium hydroxide or sodium carbonate, is critical to deprotonate the amino group, thereby increasing its nucleophilicity.[3][7]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[6][9]

  • Collapse of the Intermediate and Product Formation: The unstable tetrahedral intermediate then collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond to yield the final N-Moc-protected amino acid.[5][9] The base in the reaction mixture also serves to neutralize the HCl generated during the reaction, preventing the protonation of the newly formed Moc-amino acid or unreacted starting material.[3][7][8]

The overall reaction can be summarized as:

R-CH(NH2)-COOH + Cl-CO-OCH3 + Base → R-CH(NH-CO-OCH3)-COOH + Base·HCl

Experimental Protocol: Synthesis of Moc-Alanine

This section provides a detailed, step-by-step protocol for the synthesis of Moc-Alanine as a representative example. The principles outlined can be adapted for other amino acids with appropriate modifications.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
L-AlanineC3H7NO289.098.91 g (0.1 mol)
Sodium HydroxideNaOH40.008.00 g (0.2 mol)
Methyl Chloroformate (Moc-Cl)CH3OCl94.5010.4 g (0.11 mol)Caution: Highly toxic and corrosive. Handle in a fume hood.
DioxaneC4H8O288.11100 mL
Diethyl Ether(C2H5)2O74.12As needed for extraction
Hydrochloric Acid (conc.)HCl36.46As needed for acidification
Anhydrous Sodium SulfateNa2SO4142.04As needed for drying
Deionized WaterH2O18.02As needed
Step-by-Step Procedure
  • Dissolution of Amino Acid: In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve L-Alanine (8.91 g, 0.1 mol) in 100 mL of 2 M aqueous sodium hydroxide solution (8.00 g in 100 mL water). Cool the solution to 0-5°C in an ice bath. This step deprotonates the amino group, making it a more potent nucleophile.[10]

  • Addition of Acylating Agent: While vigorously stirring the cooled amino acid solution, slowly add methyl chloroformate (10.4 g, 0.11 mol) dropwise over a period of 30-45 minutes.[5] Maintain the temperature of the reaction mixture below 10°C throughout the addition. The slow addition is crucial to control the exothermic reaction and minimize potential side reactions.

  • Reaction: After the complete addition of methyl chloroformate, continue stirring the reaction mixture vigorously at room temperature for 1-2 hours to ensure the reaction goes to completion.[6]

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted methyl chloroformate and other organic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2 by slowly adding concentrated hydrochloric acid while cooling the flask in an ice bath. This step protonates the carboxylate group of the Moc-amino acid, making it less water-soluble and facilitating its extraction into an organic solvent.

    • Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts.

  • Drying and Evaporation:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Moc-Alanine as a white solid or viscous oil.

  • Purification (Optional but Recommended):

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain a high-purity product.[11]

Workflow Diagram

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve L-Alanine in aq. NaOH B Cool to 0-5°C A->B C Slowly add Methyl Chloroformate B->C D Stir at room temperature for 1-2h C->D E Wash with Diethyl Ether D->E F Acidify with HCl E->F G Extract with Diethyl Ether F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Purify (Recrystallization/Chromatography) I->J

Caption: Experimental workflow for the synthesis of Moc-Alanine.

Troubleshooting and Key Considerations

While the Schotten-Baumann reaction is generally robust, certain challenges can arise. Understanding these potential issues and their solutions is crucial for successful synthesis.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of methyl chloroformate. - Protonation of the starting amine.- Ensure vigorous stirring to facilitate mixing between the two phases. - Maintain a low temperature during the addition of the acylating agent. - Ensure a sufficiently basic pH (pH 10-13) is maintained throughout the reaction.[12]
Formation of Di-acylated Product - For amino acids with reactive side chains (e.g., Lysine, Tyrosine).- Use an orthogonal protecting group strategy for the side chain functional group prior to the Schotten-Baumann reaction.
Racemization - The reaction conditions are generally mild, but prolonged exposure to strong base can lead to some racemization.- Keep the reaction time as short as necessary and maintain a low temperature.
Difficult Purification - Presence of unreacted starting materials or byproducts.- Optimize the stoichiometry of the reactants. - Employ efficient extraction and purification techniques like column chromatography.[11]

Conclusion

The Schotten-Baumann synthesis of Moc-amino acids is a powerful and versatile method for the N-protection of amino acids. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably produce high-purity Moc-amino acids for a wide range of applications in peptide synthesis and beyond. The protocol provided in this guide serves as a solid foundation for the synthesis of various Moc-protected amino acids, and the troubleshooting section offers practical solutions to common experimental challenges.

References

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Published August 23, 2023. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. Published November 17, 2019. Available from: [Link]

  • ResearchGate. Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. Published September 29, 2025. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available from: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Published January 5, 2024. Available from: [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Published October 17, 2025. Available from: [Link]

  • Semantic Scholar. A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Available from: [Link]

  • Column Chromatography. Amino Acid Purification. Available from: [Link]

  • Wiley-VCH. 1 Protection Reactions. Available from: [Link]

  • ResearchGate. Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach. Published August 7, 2025. Available from: [Link]

  • Frontiers. Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Published March 20, 2020. Available from: [Link]

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Unknown Source.
  • PubMed. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Available from: [Link]

  • American Chemical Society. 9-Fluorenylmethyloxycarbonyl chloride. Published April 26, 2021. Available from: [Link]

  • PubMed. Zinc-promoted simple synthesis of oligomer-free N(alpha)-Fmoc-amino acids using Fmoc-Cl as an acylating agent under neutral conditions. Published April 15, 2000. Available from: [Link]

  • Unknown Source.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Published June 7, 2018. Available from: [Link]

  • PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Published November 13, 2023. Available from: [Link]

Sources

Navigating the Challenges of Sterically Hindered Residues: A Guide to Coupling Moc-D-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of sterically hindered amino acids, such as N-methoxycarbonyl-D-leucine (Moc-D-Leu-OH), into peptide sequences is a critical strategy for enhancing proteolytic stability and modulating biological activity. However, the bulky nature of these residues presents significant challenges to efficient peptide bond formation, often leading to low yields and racemization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the successful incorporation of Moc-D-Leu-OH. We delve into the mechanistic underpinnings of various reagent classes, offer detailed, field-tested protocols, and provide a comparative analysis to facilitate informed experimental design.

Introduction: The Steric Hurdle in Peptide Synthesis

The synthesis of peptides is a cornerstone of biochemical research and drug development.[1] The process involves the sequential formation of amide (peptide) bonds between amino acids.[2] While standard peptide coupling is a well-established methodology, the introduction of non-canonical or sterically demanding amino acids like Moc-D-Leu-OH can significantly impede reaction kinetics. The bulky isobutyl side chain of leucine, combined with the N-terminal methoxycarbonyl protecting group, creates a sterically crowded environment around the carboxyl group, making it less accessible for nucleophilic attack by the incoming amine.

This steric hindrance can lead to:

  • Incomplete reactions: Resulting in truncated peptide sequences and low yields.

  • Slow reaction rates: Requiring extended coupling times, which can increase the risk of side reactions.[3]

  • Racemization: The loss of stereochemical integrity at the alpha-carbon, a significant concern for the biological activity of the final peptide.[4]

Overcoming these challenges necessitates the use of highly efficient coupling reagents that can activate the carboxylic acid and facilitate rapid amide bond formation, even in sterically congested environments.[5][6][7]

A Comparative Overview of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of Moc-D-Leu-OH. These reagents function by converting the carboxylic acid into a more reactive species, thereby promoting nucleophilic attack by the amine component.[8] The most common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC (in conjunction with NHS/sulfo-NHS)Forms a highly reactive O-acylisourea intermediate.[9] The addition of NHS or sulfo-NHS creates a more stable, amine-reactive NHS ester, enhancing coupling efficiency.[9][10]Water-soluble byproducts are easily removed.[11] Well-established and cost-effective.The O-acylisourea intermediate is unstable and prone to hydrolysis.[9] Generally less effective for sterically hindered couplings compared to other classes.[3]
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium-based active ester.High coupling efficiency and rapid reaction kinetics.[11] Less prone to racemization compared to some other reagents.[12]Can be more expensive. The byproduct, HMPA (from BOP), is carcinogenic.[11]
Aminium/Uronium Salts HBTU, HATU, HCTUForms a highly reactive aminium/uronium-based active ester.[13]Very high coupling efficiency, particularly for hindered amino acids.[3][14] Rapid reaction kinetics.[13] HATU, in particular, is known for its ability to suppress racemization.[14][15]Can be more expensive. Potential for side reactions like guanidinylation of the N-terminal amine if not used correctly.[16]

Reaction Mechanisms and Workflows

A deeper understanding of the reaction mechanisms allows for more rational selection and optimization of coupling protocols.

Carbodiimide-Mediated Coupling (EDC/NHS)

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used two-step method.[17]

Diagram: EDC/NHS Coupling Mechanism

EDC_NHS_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Moc_D_Leu_OH Moc-D-Leu-OH O_acylisourea O-acylisourea intermediate (unstable) Moc_D_Leu_OH->O_acylisourea + EDC EDC EDC O_acylisourea->Moc_D_Leu_OH Hydrolysis NHS_ester Amine-reactive NHS ester (stable) O_acylisourea->NHS_ester + NHS NHS NHS Peptide_Bond Peptide Bond Formation NHS_ester->Peptide_Bond + Peptide-NH2 Peptide_Amine N-terminal Amine of Peptide

Caption: EDC/NHS two-step coupling workflow.

Aminium/Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, especially with hindered amino acids.[14]

HATU_Mechanism

Sources

Application Note: Solubility and Handling of Moc-D-Leucine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Moc-D-Leucine and Solvent Selection

Moc-D-Leucine (N-Methoxycarbonyl-D-leucine) is a protected amino acid of significant interest in the fields of peptide chemistry and pharmaceutical development. The incorporation of D-amino acids into peptide chains is a key strategy for enhancing their proteolytic stability, thereby improving their pharmacokinetic profiles and therapeutic potential. The methoxycarbonyl (Moc) protecting group offers a stable and reliable means of protecting the amine functionality during peptide synthesis.

The successful application of Moc-D-Leucine in any experimental workflow is fundamentally dependent on its proper dissolution. The choice of solvent not only dictates the achievable concentration but also influences the stability of the compound and its reactivity in subsequent steps. This application note provides a detailed guide to the solubility of Moc-D-Leucine in commonly used organic solvents, with a particular focus on dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and offers a comprehensive protocol for the preparation of stock solutions.

Understanding the Solubility of Moc-D-Leucine

Direct quantitative solubility data for Moc-D-Leucine is not extensively documented in publicly available literature. However, by examining the physicochemical properties of its constituent parts and the empirical solubility of structurally similar compounds, we can establish a reliable solubility profile. The Moc-D-Leucine molecule possesses a non-polar isobutyl side chain and a polar backbone with a carboxylic acid and a methoxycarbonyl-protected amine. This amphipathic nature governs its interaction with various solvents.

Solubility in Polar Aprotic Solvents: DMF and DMSO

Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly polar aprotic solvents, renowned for their excellent solvating properties for a wide range of organic molecules.[1] They are frequently employed in peptide synthesis and other organic reactions involving protected amino acids.

Based on the solubility data of the closely related compound, N-acetyl-D-Leucine, which has a solubility of approximately 30 mg/mL in both DMSO and DMF, a similar high solubility is anticipated for Moc-D-Leucine.[2] The small, polar methoxycarbonyl group is not expected to drastically alter the solubility profile compared to the acetyl group in these powerful solvents. Similarly, Fmoc-L-leucine, despite its larger and more nonpolar protecting group, also exhibits a solubility of around 30 mg/mL in DMSO and DMF.[3]

In practice, both DMF and DMSO are considered excellent solvents for dissolving Moc-D-Leucine, capable of achieving concentrations suitable for most stock solutions in a research setting.

Solubility in Other Organic Solvents

The solubility of Moc-D-Leucine in other organic solvents can be inferred from its structure and data from analogous compounds. Methoxycarbonyl-L-tert-leucine, a stereoisomer with a similar protecting group, is known to be soluble in ethyl acetate and methanol. This suggests that Moc-D-Leucine will likely exhibit good solubility in moderately polar organic solvents.

The table below summarizes the expected solubility of Moc-D-Leucine in a range of common organic solvents.

SolventSolvent TypeExpected SolubilityRationale / Notes
Dimethyl Sulfoxide (DMSO) Polar AproticHigh (~30 mg/mL)Based on the high solubility of structurally similar N-acetyl-D-Leucine and Fmoc-L-leucine.[2][3] Excellent for preparing high-concentration stock solutions.
Dimethylformamide (DMF) Polar AproticHigh (~30 mg/mL)Similar to DMSO, widely used in peptide synthesis for dissolving protected amino acids.[2][3]
Methanol (MeOH) Polar ProticGood Methoxycarbonyl-L-tert-leucine is soluble in methanol. The polar protic nature can interact with the polar groups of Moc-D-Leucine.
Ethanol (EtOH) Polar ProticModerate Fmoc-L-leucine is soluble in ethanol at approximately 30 mg/mL.[3] Similar solubility is expected for Moc-D-Leucine.
Ethyl Acetate (EtOAc) Moderately PolarGood Methoxycarbonyl-L-tert-leucine is soluble in ethyl acetate.
Dichloromethane (DCM) Non-polarModerate to Low Often used in peptide synthesis for washing steps, suggesting some degree of solubility.
Hexanes / Heptane Non-polarLow to Insoluble The high polarity of the peptide backbone and protecting group limits solubility in non-polar aliphatic solvents.
Water Polar ProticSparingly Soluble The non-polar isobutyl side chain and the protected amine reduce water solubility compared to unprotected D-leucine.[3]

Protocol for Preparation of Moc-D-Leucine Stock Solutions

This protocol outlines a standardized procedure for the preparation of high-concentration stock solutions of Moc-D-Leucine for use in various research applications. Adherence to these steps is crucial for ensuring the accuracy of downstream experiments.

Materials and Equipment
  • Moc-D-Leucine (solid)

  • Anhydrous DMSO or DMF

  • Calibrated analytical balance

  • Appropriate volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Procedure
  • Pre-weighing Preparation: Before weighing, ensure the Moc-D-Leucine powder has equilibrated to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of Moc-D-Leucine using a calibrated analytical balance. Perform this in a fume hood or on a balance with a draft shield.

  • Solvent Addition: Add the weighed Moc-D-Leucine to the appropriate volumetric flask. Using a calibrated pipette, add approximately 80% of the final desired volume of anhydrous DMSO or DMF.

  • Dissolution:

    • Cap the volumetric flask securely and vortex the solution for 30-60 seconds.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes at room temperature. Caution: Avoid excessive heating during sonication.

  • Final Volume Adjustment: Once the Moc-D-Leucine is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (1-2 weeks), 2-8°C may be acceptable, but stability should be verified.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for preparing a Moc-D-Leucine stock solution.

Solvent_Selection_Workflow A Start: Need to dissolve Moc-D-Leucine B What is the desired concentration? A->B C High Concentration (>10 mg/mL) B->C High D Moderate to Low Concentration B->D Low/Moderate E Select DMSO or DMF C->E F Consider Methanol, Ethanol, or Ethyl Acetate D->F G Is the solvent compatible with the downstream application? E->G F->G H Yes G->H Yes I No G->I No J Proceed with selected solvent H->J K Re-evaluate solvent choice I->K K->B

Caption: Solvent selection workflow for Moc-D-Leucine.

Stock_Solution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Equilibrate Moc-D-Leucine to Room Temperature B Weigh desired amount of Moc-D-Leucine A->B C Add solid to volumetric flask B->C D Add ~80% of solvent (DMSO or DMF) C->D E Vortex to mix D->E F Sonicate if necessary E->F G Adjust to final volume F->G H Homogenize by inversion G->H I Aliquot into single-use tubes H->I J Store at -20°C or -80°C I->J

Caption: Protocol for Moc-D-Leucine stock solution preparation.

Conclusion and Best Practices

While direct quantitative solubility data for Moc-D-Leucine is limited, a strong understanding of its solubility can be established through the analysis of structurally related compounds. Moc-D-Leucine is expected to be highly soluble in polar aprotic solvents such as DMF and DMSO, making them the recommended choice for the preparation of high-concentration stock solutions. For applications where these solvents are not suitable, moderately polar solvents like methanol, ethanol, and ethyl acetate are viable alternatives.

For optimal results and reproducibility, it is imperative to use high-purity, anhydrous solvents and to follow standardized protocols for solution preparation. Proper storage of stock solutions, including aliquoting to minimize freeze-thaw cycles, is critical for maintaining the integrity of the compound over time.

References

  • Dimethyl sulfoxide. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during Moc-D-leucine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Racemization During Moc-D-Leucine Coupling Document ID: TSC-2026-MDL-01 Status: Active Audience: Chemical Biology & Peptide Synthesis Divisions

Executive Summary & Diagnostic Context[1][2]

The Challenge: Coupling Moc-D-Leucine (Methoxycarbonyl-D-Leucine) presents a dual challenge. While the Moc carbamate protecting group generally suppresses 5(4H)-oxazolone formation better than amide groups (e.g., Acetyl), the steric bulk of the Leucine isobutyl side chain slows down the coupling rate. This extended activation time creates a kinetic window where racemization (conversion of D-Leu to L-Leu) can compete with the desired amidation.

Critical Alert: If you detect significant levels of L-Leu in your final product, the root cause is almost invariably base-catalyzed proton abstraction or oxazolone formation during the activation step, not the coupling step itself.

Mechanism of Failure (The "Why")

To prevent racemization, you must understand the enemy. In Moc-D-Leu coupling, stereochemical loss occurs via two primary pathways.[1][2]

Pathway A: 5(4H)-Oxazolone Formation

Even with carbamate protection (Moc), strong activation (e.g., using HATU/DIPEA) can force the carbonyl oxygen of the Moc group to attack the activated carboxyl carbon. This forms a cyclic oxazolone intermediate.[1][3] The C-H bond at the chiral center of this intermediate is highly acidic and rapidly epimerizes.

Pathway B: Direct Enolization

Excess tertiary base (especially unhindered bases like Triethylamine) can directly abstract the


-proton, leading to a planar enolate that reprotonates indiscriminately, yielding a racemic mixture.

RacemizationPathways Start Moc-D-Leu-OH (Chiral Pure) Activated Activated Ester (O-Acylisourea / OBt) Start->Activated Activation (DIC/Oxyma) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activated->Oxazolone Slow Coupling / High Temp Enolate Planar Enolate (Achiral) Activated->Enolate Excess Base (DIPEA/TEA) Product_D Moc-D-Leu-Peptide (Desired) Activated->Product_D Fast Amine Attack (Kinetic Control) Oxazolone->Product_D Epimerization Product_L Moc-L-Leu-Peptide (Impurity) Oxazolone->Product_L Epimerization Enolate->Product_D Reprotonation Enolate->Product_L Reprotonation

Caption: Figure 1. Kinetic competition between direct amidation (blue path) and racemization pathways (yellow/red paths).

Optimized Protocols (The "How")

Do not use standard "recipe" protocols. Use these chemically grounded methods specifically optimized for bulky, racemization-prone amino acids.

Protocol A: The "Gold Standard" (Base-Free Activation)

Best for: Standard solid-phase or solution-phase synthesis where maximum purity is required.

Rationale: By eliminating tertiary bases (like DIPEA) during activation, you remove the primary catalyst for proton abstraction. DIC/Oxyma creates a highly reactive ester at neutral pH.

ReagentEquivalentsRole
Moc-D-Leu-OH 3.0 eqSubstrate
Oxyma Pure 3.0 eqRacemization Suppressor (Nucleophile)
DIC 3.0 eqActivator (Carbodiimide)
Solvent DMF/DCM (1:[4]1)DCM lowers polarity, suppressing racemization

Step-by-Step:

  • Dissolve Moc-D-Leu-OH and Oxyma Pure in a minimal volume of 1:1 DMF/DCM.

  • Cool the solution to 0°C (ice bath).

  • Add DIC (Diisopropylcarbodiimide).[5][6][3][7][8]

  • Pre-activate for exactly 2 minutes. Do not exceed 5 minutes.

  • Add the mixture to the resin/amine component.[1]

  • Allow to warm to room temperature naturally while stirring.

Protocol B: The "Difficult Sequence" (Collidine-Buffered)

Best for: Sterically hindered N-terminal amines where Protocol A yields are <50%.

Rationale: If you must use a stronger activator like HATU, you must switch to a non-nucleophilic, sterically hindered base. 2,4,6-Collidine (TMP) is superior to DIPEA as it is too bulky to abstract the shielded


-proton of the activated species efficiently.
ReagentEquivalentsRole
Moc-D-Leu-OH 3.0 eqSubstrate
HATU 2.9 eqHigh-power Activator
2,4,6-Collidine 6.0 eqHindered Base (Buffer)

Step-by-Step:

  • Dissolve Moc-D-Leu-OH and HATU in DMF.

  • Add 2,4,6-Collidine.[6][9]

  • IMMEDIATELY add to the reaction vessel. Zero pre-activation time is critical here.

  • React for 45-60 minutes.

Troubleshooting Guide

Use this decision matrix to diagnose issues with your current synthesis.

Troubleshooting Problem Identify Issue Racemization High % L-Isomer Found Problem->Racemization LowYield Low Yield / Incomplete Coupling Problem->LowYield CheckBase Are you using DIPEA/TEA? Racemization->CheckBase CheckReagent Using DIC/Oxyma? LowYield->CheckReagent CheckTime Pre-activation > 5 mins? CheckBase->CheckTime No Sol1 Switch to Collidine or Base-Free (Protocol A) CheckBase->Sol1 Yes Sol2 Reduce Pre-activation to < 2 mins or In-situ CheckTime->Sol2 Yes Sol3 Switch to HATU/Collidine (Protocol B) CheckReagent->Sol3 Yes (Too weak) Sol4 Double Coupling w/ Fresh Reagents CheckReagent->Sol4 No (Already strong)

Caption: Figure 2. Diagnostic workflow for solving purity and yield issues.

Scenario 1: High Racemization (>5% L-Isomer)
  • Root Cause: Excess base or prolonged activation.[10]

  • Fix: Switch to Protocol A . If using HATU, replace DIPEA with Collidine.

  • Solvent Check: If using pure DMF, switch to a DMF/DCM mixture. DCM has a lower dielectric constant, which destabilizes the charged transition states required for racemization.

Scenario 2: Low Yield, High Purity
  • Root Cause: Steric clash between the isobutyl side chain of D-Leu and the resin-bound amine.

  • Fix: Increase temperature to 40°C only if using Protocol A (DIC/Oxyma). Do not heat HATU/Base reactions, as this guarantees racemization.[10] Alternatively, perform a "double couple" (repeat the reaction with fresh reagents).

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) as a base for this coupling? A: Absolutely not. TEA is an unhindered, strong base that will rapidly abstract the


-proton of Moc-D-Leu, leading to significant racemization. Always use DIPEA (cautiously) or Collidine (preferred).[6]

Q: Why is Moc-D-Leu worse than Moc-D-Ala? A: Sterics. The bulky isobutyl side chain of Leucine hinders the approach of the amine nucleophile. This slows down the rate of the desired coupling reaction (


). Since the rate of racemization (

) is intrinsic to the activated ester, slowing down

increases the ratio of racemized product.

Q: Can I use HOBt instead of Oxyma? A: You can, but it is not recommended. Oxyma Pure has been proven to be superior to HOBt in suppressing racemization and poses fewer safety risks (non-explosive). If you must use HOBt, ensure it is the anhydrous form.

Q: Does the "D" configuration make it more unstable? A: Chemically, no. D-Leu and L-Leu have identical reactivities in an achiral environment. However, because you are likely synthesizing a peptide with other chiral centers (L-amino acids), the formation of the "wrong" isomer creates a diastereomer (e.g., L-L vs D-L), which has different physical properties and is often easier to detect but harder to separate.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[11] Chemistry – A European Journal.[11]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3][4][7][11][12] Journal of the American Chemical Society.[9]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

  • Albericio, F., & Lyman, S. (2014). "Coupling Reagents and Activation." In Synthesis of Peptides and Peptidomimetics.

Sources

Technical Support Center: Purification of Protected D-Leucine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for the purification of protected D-Leucine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these crucial building blocks. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues and optimize your purification strategy.

A quick note on nomenclature: The term "Moc-D-Leucine" is used as a general placeholder. In practice, the most common N-α-protecting groups for leucine in peptide synthesis are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).[1] The chemical properties of these groups are distinct and will dictate the optimal purification strategy. This guide will address both, highlighting the critical differences where applicable.

Part 1: Understanding the Impurity Profile

Effective purification begins with understanding what you need to remove. Simply having a "crude product" is not enough information. The byproducts in your flask are direct results of the reaction mechanism, starting material quality, and reaction conditions.

Frequently Asked Questions: Identifying Contaminants

Q1: I've just finished my protection reaction. What are the most likely impurities I need to remove?

A1: Your crude product will typically contain a mixture of the desired protected D-Leucine, unreacted starting materials, and byproducts specific to the protecting group chemistry.

Impurity TypeLikely Source & IdentityKey Considerations for Removal
Unreacted Starting Material D-LeucineHighly polar and zwitterionic at neutral pH. Easily removed with aqueous washes.
Protecting Group Byproducts For Fmoc : Unreacted Fmoc-Cl or Fmoc-OSu; Fmoc-OH.[2]These are non-polar and can be removed by washing the diluted reaction mixture with a non-polar solvent like diethyl ether before acidification.[2]
For Boc : Unreacted Boc-anhydride ((Boc)₂O); tert-butanol.(Boc)₂O is hydrolyzed during workup. tert-butanol is volatile and removed under reduced pressure.
Di-acylated Product N,N-di-Boc-D-Leucine or N,N-di-Fmoc-D-LeucineLess common, but can occur with aggressive reaction conditions. Polarity is similar to the desired product, often requiring chromatography.
Enantiomeric Impurity Moc-L-LeucineThe most challenging impurity. Can arise from racemization during the reaction, especially under harsh basic conditions, or from impure D-Leucine starting material.[3] Requires chiral separation to detect and remove.[4][5]
Solvent & Reagent Residue Dioxane, DMF, Triethylamine, Piperidine, etc.Removed during aqueous workup and evaporation under reduced pressure. Residual amounts can be detected by GC-MS or NMR.[6]

Part 2: The Purification Workflow: From Crude to Pure

The path from a crude reaction mixture to a highly pure intermediate involves several key decision points. The following workflow illustrates the general strategy.

G cluster_0 Initial Reaction Work-up cluster_1 Purification Strategy cluster_2 Final Analysis & Validation start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_base Wash with Mild Base (e.g., sat. NaHCO₃ soln.) dilute->wash_base Removes acidic impurities wash_acid Wash with Mild Acid (e.g., 1M HCl or Citric Acid) wash_base->wash_acid Removes basic impurities (e.g., TEA) wash_brine Wash with Brine wash_acid->wash_brine Breaks emulsions dry Dry (Na₂SO₄ or MgSO₄), Filter, & Concentrate wash_brine->dry crude_product Crude Protected D-Leucine dry->crude_product decision Assess Purity & Nature of Crude Product (TLC/¹H NMR) crude_product->decision recrystall Recrystallization decision->recrystall If solid & >85% pure chromatography Silica Gel Chromatography decision->chromatography If oily or complex mixture final_analysis Purity & Identity Confirmation (HPLC, NMR, MS, Chiral HPLC) recrystall->final_analysis chromatography->final_analysis pure_product Pure Moc-D-Leucine final_analysis->pure_product

Caption: General purification workflow for protected D-Leucine intermediates.

Part 3: Troubleshooting Workbench (Q&A)

This section addresses specific problems you might encounter during the purification process.

Aqueous Work-up & Extraction

Q2: My yield is extremely low after the aqueous work-up. Where did my product go?

A2: This is a common and frustrating issue. The cause is almost always related to the pH of the aqueous layer during extraction.

  • Causality: The protected D-Leucine has a free carboxylic acid group. At a pH above its pKa (~4-5), it will be deprotonated to the carboxylate salt. This salt is highly water-soluble and will remain in the aqueous layer, leading to catastrophic yield loss.

  • Protocol Insight: During the work-up, after any initial washes, you must acidify the aqueous layer to a pH of 2-3 with a dilute acid like 1M HCl.[2] This ensures the carboxylic acid is fully protonated and prefers the organic layer.

  • Troubleshooting Step: If you suspect product loss, take the combined aqueous layers from your work-up, re-acidify them to pH 2, and re-extract with ethyl acetate or dichloromethane. You will likely recover your missing product.

Q3: I'm getting a persistent emulsion during my extractions that won't separate. How can I break it?

A3: Emulsions are common when dealing with amino acid derivatives.

  • Causality: The amphiphilic nature of the product and certain impurities can stabilize the interface between the organic and aqueous layers.

  • Solutions:

    • Add Brine: Add a significant volume of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation.

    • Centrifugation: If you have access to a large-scale centrifuge, spinning the separatory funnel contents at a low speed is a highly effective way to break emulsions.

    • Filtration: Sometimes, filtering the entire emulsion through a pad of Celite® can break it up.

Recrystallization

Q4: I've isolated my crude product as a solid, but it won't recrystallize. It just "oils out" when I cool the solution. What's wrong?

A4: "Oiling out" is a classic sign that the conditions are not right for crystallization.

  • Causality: This happens for a few reasons: the solvent system is too good a solvent for your compound even when cold, the solution is cooling too quickly, or the presence of impurities is inhibiting crystal lattice formation.[7]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System: The ideal system is one where your compound is soluble when hot but poorly soluble when cold. Try a solvent pair, like ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) while hot, and then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Slow Cooling is Crucial: Do not place the hot flask directly into an ice bath. Let it cool to room temperature first, then move it to a 4°C refrigerator. Slow cooling provides time for orderly crystal growth.

    • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites. If you have a tiny amount of pure crystal, add it to the solution (seeding) to initiate crystallization.

Silica Gel Chromatography

Q5: My column isn't separating my product from a key impurity. The spots are running together on TLC.

A5: This indicates that the polarity of your product and the impurity are too similar for the chosen mobile phase.

  • Causality: Silica gel chromatography separates compounds based on their polarity. If two compounds have very similar polarities, they will interact with the silica in a similar way and co-elute.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Your goal is to find a solvent system that gives a good separation (ΔRf > 0.15) on an analytical TLC plate. If you are using a standard ethyl acetate/hexanes system, try adding a small percentage (0.5-1%) of acetic or formic acid to the mobile phase. This can suppress the deprotonation of the carboxylic acid on the silica surface, leading to sharper peaks and often better separation.

    • Try a Different Solvent System: Switch to a different solvent family. For example, if ethyl acetate/hexanes fails, try a dichloromethane/methanol system.

    • Check Column Loading: Do not overload your column. A general rule of thumb is to load no more than 1-5% of the silica gel weight with your crude material (e.g., 1-5 g of crude on 100 g of silica). Overloading leads to broad bands and poor separation.

Part 4: The Final Hurdle: Stereochemical Purity

Q6: My product looks clean by ¹H NMR and standard HPLC, but I'm concerned about the L-enantiomer. How do I confirm the stereochemical purity?

A6: This is a critical question, as enantiomeric impurities can have significant biological consequences. Standard analytical techniques cannot distinguish between enantiomers.

  • The Right Tool: You must use a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8]

  • Mechanism: Chiral HPLC uses a stationary phase that is itself chiral. The D- and L-enantiomers of your compound will interact differently with this chiral surface, causing them to travel through the column at different rates and elute as two separate peaks.[4][5]

  • Protocol Outline: Chiral HPLC Analysis

    • Column Selection: Choose a column designed for amino acid enantiomer separation, such as one based on a macrocyclic glycopeptide (e.g., Teicoplanin or Ristocetin A based CSPs).[5]

    • Mobile Phase: A common mobile phase for these separations is a polar organic or reversed-phase system, often containing a volatile buffer like ammonium trifluoroacetate.[5]

    • Sample Preparation: Prepare a dilute solution of your purified product (e.g., 0.1-1 mg/mL) in the mobile phase.

    • Analysis: Inject the sample. The presence of a second, smaller peak corresponding to the L-enantiomer will allow you to quantify the enantiomeric excess (e.e.) of your material.

G cluster_0 Troubleshooting Logic for Stereochemical Purity start Product Appears Pure by Standard HPLC/NMR question Is Stereochemical Purity Confirmed? start->question chiral_hplc Perform Chiral HPLC Analysis question->chiral_hplc No result Analyze Chromatogram chiral_hplc->result single_peak Single Peak Observed (>99.5% area) result->single_peak One Peak two_peaks Two Peaks Observed result->two_peaks Two Peaks pass Stereochemical Purity Confirmed single_peak->pass fail L-Enantiomer Detected. Re-evaluate Synthesis/Purification. two_peaks->fail

Caption: Decision workflow for confirming stereochemical purity.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025). Technical Support Center: N-Acetyl-N-methyl-D-leucine Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Peptides Containing D-leucine.
  • Pinto, G., et al. (2015). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Molecules, 20(8), 13836-13853. [Link]

  • BenchChem. (2025). A Researcher's Guide to Confirming the Stereochemical Purity of Boc-D-norleucine. BenchChem Technical Guides.
  • Yang, M., et al. (2024). Leucine as a Moisture-Protective Excipient in Spray-Dried Protein/Trehalose Formulation. Journal of Pharmaceutical Sciences. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Li, H., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(22), 5467-5477. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Moc-D-Leucine Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered amino acids, with a specific focus on Methanoxymethyldiethylsilyl-protected D-Leucine (Moc-D-Leucine). The unique structural bulk of Moc-D-Leucine presents significant challenges to standard peptide coupling protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles and achieve high-yield, high-purity peptide synthesis.

Troubleshooting Guide: Addressing Common Issues with Moc-D-Leucine Coupling

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: I'm observing a low yield of my target peptide after coupling Moc-D-Leucine. What are the likely causes and how can I improve it?

Answer:

Low coupling efficiency is the most common challenge when working with sterically demanding amino acids like Moc-D-Leucine. The bulky Moc protecting group, coupled with the inherent steric hindrance of the D-Leucine side chain, can significantly impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. Several factors could be contributing to this issue.

Probable Causes & Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents such as DCC or DIC are often not potent enough to overcome the significant steric barrier presented by Moc-D-Leucine.[1][2]

    • Solution: Employ high-reactivity uronium/aminium or phosphonium salt coupling reagents. Reagents like HATU, HCTU, and COMU are highly effective for sterically hindered couplings.[1][3] Phosphonium salts such as PyAOP and PyBOP are also excellent choices.[3] For exceptionally difficult couplings, the even more reactive PyBrOP can be utilized.[3]

  • Suboptimal Reaction Conditions: Standard room temperature and short coupling times may not provide enough energy or time for the sterically hindered reaction to proceed to completion.

    • Solution 1: Increase Reaction Time and Temperature: Extending the coupling time to several hours or even overnight can significantly improve yields.[1][2] Additionally, increasing the reaction temperature to 40-60°C can help overcome the activation energy barrier.[1]

    • Solution 2: Microwave-Assisted Peptide Synthesis (MA-SPPS): The use of microwave energy can dramatically accelerate coupling reactions, especially for hindered amino acids, leading to higher yields in shorter times.[1][2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, blocking reactive sites and preventing efficient coupling.[3]

    • Solution: Utilize chaotropic salts or alternative solvents to disrupt aggregation.[3] Switching from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP) or a solvent mixture can be beneficial.[2][3]

Question 2: My mass spectrometry results show a significant deletion sequence corresponding to the absence of Moc-D-Leucine. How can I confirm incomplete coupling and what is the best strategy to address this?

Answer:

The presence of a deletion sequence is a definitive sign of failed or incomplete coupling at the Moc-D-Leucine position. To confirm this on-resin before proceeding with the synthesis, you can use a qualitative test.

Monitoring and Remediation Workflow:

G cluster_0 Post-Coupling Monitoring cluster_1 Decision & Action A Perform Bromophenol Blue Test on Resin Sample B Observe Color Change A->B C Color is Yellow (Complete Coupling) B->C D Color is Blue/Green (Incomplete Coupling) B->D E Proceed to Deprotection C->E F Perform Double Coupling D->F G Re-evaluate Coupling Strategy D->G If still incomplete F->A Re-test

Caption: Troubleshooting workflow for incomplete coupling.

  • Monitoring Incomplete Coupling: The standard ninhydrin test is not effective for secondary amines and can be unreliable. The Bromophenol Blue (BPB) test is a reliable method to detect unreacted secondary amines.[3] A blue or green color on the resin beads indicates the presence of free amines and an incomplete reaction. A yellow color signifies a complete coupling.[4]

  • Solution: Double Coupling: If the BPB test is positive, the most straightforward approach is to perform a "double coupling."[3] This involves draining the reaction vessel and subjecting the resin to a fresh solution of activated Moc-D-Leucine and coupling reagents for a second full coupling cycle.

  • For Persistent Issues: If a double coupling is still insufficient, a more fundamental change in strategy is required for subsequent syntheses. This could involve switching to a more powerful coupling reagent (see Table 1), increasing the reaction temperature, or employing microwave assistance.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for Moc-D-Leucine and why?

Due to the high steric hindrance, the choice of coupling reagent is critical. Standard carbodiimides are generally inadequate.[1] The most effective reagents are those that form highly reactive activated species.

Reagent ClassExamplesReactivityKey Considerations
Uronium/Aminium Salts HATU, HCTU, COMUVery HighHATU is often considered the gold standard for difficult couplings.[1][5] HCTU is also highly effective.[5] COMU offers similar reactivity to HATU with a better safety profile.[6] A potential side reaction is guanidinylation of the N-terminus if excess reagent is used.[3]
Phosphonium Salts PyBOP, PyAOPHighExcellent reagents for hindered couplings.[1] PyAOP is generally more reactive than PyBOP.[1] These reagents do not cause guanidinylation side reactions.
Carbodiimides DIC, DCCModerateGenerally insufficient for highly hindered couplings alone.[1][2] Must be used with an additive like OxymaPure.[1]

Table 1. Comparison of Coupling Reagents for Sterically Hindered Amino Acids.

Q2: Can changing the solvent improve my coupling efficiency with Moc-D-Leucine?

Yes, the solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful reaction.[2] Inadequate solvation can lead to peptide aggregation, which further exacerbates steric hindrance issues.[2] While Dimethylformamide (DMF) is a standard solvent, N-methylpyrrolidone (NMP) often has superior solvating properties and can be a better choice for difficult sequences.[2] For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[2]

Q3: Is there a risk of racemization when using more forceful coupling conditions for Moc-D-Leucine?

While D-amino acids are generally less prone to racemization than their L-counterparts during peptide synthesis, the use of highly reactive coupling reagents and elevated temperatures can increase this risk for any chiral amino acid. However, the primary challenge with Moc-D-Leucine is achieving coupling, not preventing racemization. The use of additives like Oxyma Pure can help suppress racemization.[6] It is always advisable to analyze the final peptide for enantiomeric purity, especially when developing a new protocol with aggressive coupling conditions.

Q4: Are there any alternative activation strategies for extremely difficult couplings involving Moc-D-Leucine?

For cases where even the most potent uronium or phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][7] Acyl fluorides are extremely reactive and can often overcome severe steric barriers.[2][6] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Moc-D-Leucine using HATU

This protocol outlines a general procedure for coupling Moc-D-Leucine on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Perform standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Moc-D-Leucine: In a separate vessel, dissolve Moc-D-Leucine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes.[1]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for at least 2 hours. For difficult sequences, extend this time to 4 hours or overnight.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[1]

  • Monitoring: Perform the Bromophenol Blue test on a small sample of resin beads to confirm the absence of free secondary amines (yellow color), indicating reaction completion. If the test is positive (blue/green), consider a second coupling (double coupling).[3][4]

G A Swell Resin B Fmoc Deprotection A->B C Wash Resin B->C F Add to Resin & Couple C->F D Prepare Activation Mixture (Moc-D-Leu, HATU, DIPEA) E Pre-activate D->E E->F G Wash Resin F->G H Monitor with BPB Test G->H I Proceed to Next Cycle H->I

Caption: Workflow for HATU-mediated coupling.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). American Chemical Society. Retrieved from [Link]

  • AmbioPharm. (2022, June 13). Peptide Synthesis Strategies. AmbioPharm. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Moc-D-Leucine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful chiral separation of Moc-D-Leucine enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, troubleshooting, and optimization. Our focus is on explaining the causality behind experimental choices to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for developing a successful separation strategy for N-protected amino acid derivatives like Moc-D-Leucine.

Q1: What are Moc-D-Leucine enantiomers and why is their separation critical?

Moc-D-Leucine is a chiral amino acid derivative, where "Moc" typically refers to a methoxycarbonyl protecting group on the amino function. Like most amino acids, it exists as two enantiomers (mirror images), D- and L-forms. In nature, the L-form is predominant[]. However, the presence and quantity of the D-enantiomer can be critical in pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles[][2]. Regulatory agencies often require strict control and quantification of the undesired enantiomer, making a reliable separation method essential for quality control and safety assessment[3].

Q2: What are the primary HPLC modes for separating enantiomers of amino acid derivatives?

The separation can be approached using several HPLC modes, and the choice depends heavily on the selected Chiral Stationary Phase (CSP). The most common modes are:

  • Normal-Phase (NP): Utilizes non-polar mobile phases like hexane and an alcohol modifier (e.g., isopropanol or ethanol). It is highly effective with many polysaccharide-based CSPs.

  • Reversed-Phase (RP): Employs aqueous-organic mobile phases (e.g., water/acetonitrile or water/methanol) with additives like acids (formic acid, TFA) to control ionization[4]. This mode is compatible with macrocyclic glycopeptide and some polysaccharide-based CSPs.

  • Polar Organic Mode (POM): Uses polar organic solvents like acetonitrile or methanol, often with acidic or basic additives. This mode is versatile and can provide unique selectivity.

Q3: Which Chiral Stationary Phases (CSPs) are most effective for Moc-D-Leucine?

The choice of CSP is the most critical factor for achieving enantiomeric separation[2]. For amino acid derivatives, several classes of CSPs have proven highly effective:

  • Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are widely used due to their broad applicability and high success rates for a vast range of chiral compounds, including N-protected amino acids[2][5].

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin are particularly successful for resolving enantiomers of native and derivatized amino acids[6][7][8]. Their multiple interaction sites (ionic, hydrogen bonding, etc.) make them highly versatile in both reversed-phase and polar organic modes[6][8].

  • Zwitterionic Ion-Exchange CSPs: These newer phases are designed for the direct stereo-selective resolution of amino acids and small peptides[8][9]. They operate via electrostatic interactions supported by other mechanisms[8].

Q4: Is derivatization required before analyzing Moc-D-Leucine enantiomers?

No, derivatization is generally not required and often not preferred. Moc-D-Leucine is already an N-protected derivative. Direct analysis on a suitable CSP is the preferred approach as it eliminates extra sample preparation steps, which could introduce impurities or cause racemization[6]. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this type of direct analysis[2].

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the HPLC separation of Moc-D-Leucine enantiomers.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My enantiomers are co-eluting or showing very poor separation. What steps should I take to improve resolution?

A: Poor resolution is the most common challenge in chiral HPLC[10]. A systematic troubleshooting approach is crucial and should focus on optimizing the three-dimensional interaction between your analyte and the CSP. This involves a logical evaluation of the CSP, mobile phase, temperature, and flow rate.

Systematic Workflow for Improving Resolution

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed (Rs < 1.5) csp 1. Verify/Screen CSP Is it appropriate for amino acid derivatives? start->csp Begin mp 2. Optimize Mobile Phase Adjust organic modifier % and additives. csp->mp If CSP is suitable temp 3. Vary Column Temperature Screen from 10°C to 40°C. mp->temp If resolution still poor flow 4. Adjust Flow Rate Try reducing the flow rate. temp->flow If improvement is needed end_node Resolution Achieved (Rs >= 1.5) flow->end_node Optimize

Caption: A stepwise workflow for troubleshooting poor enantiomeric resolution.

Detailed Troubleshooting Steps:
  • Evaluate Chiral Stationary Phase (CSP) Selection: Confirm that your chosen CSP is suitable for N-protected amino acids. If you have no prior information, screening different CSPs is the most effective first step[10]. A good starting point is to screen one polysaccharide-based and one macrocyclic glycopeptide-based column.

  • Optimize Mobile Phase Composition: The mobile phase has a major effect on enantioselectivity[4].

    • Organic Modifier Percentage: Systematically vary the ratio of your strong solvent (e.g., isopropanol in normal phase, acetonitrile in reversed phase).

    • Additives/Modifiers: Small amounts of acidic or basic additives can dramatically alter selectivity. For Moc-D-Leucine, which has an acidic carboxyl group, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can improve peak shape and selectivity[4][10].

  • Vary Temperature: Temperature can have a significant and unpredictable effect on chiral separations[10]. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen, typically in a range from 10°C to 40°C. Lowering the temperature often, but not always, increases resolution[11].

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations[10]. Reducing the flow rate allows for more time for the enantiomers to interact with the CSP, which can lead to better resolution[11].

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly. How can I improve their shape?

A: Poor peak shape is often caused by unwanted secondary interactions, column overload, or an inappropriate sample solvent[10][12].

Causes and Solutions for Peak Tailing

G cluster_0 Diagnosing Peak Tailing Tailing Peak Tailing Observed Causes Secondary Interactions Column Overload Sample Solvent Mismatch Column Contamination Solutions Add Mobile Phase Modifier (e.g., 0.1% TFA) Reduce Sample Concentration/Volume Dissolve Sample in Mobile Phase Implement Column Wash Protocol Causes:c1->Solutions:s1 Mitigate with Causes:c2->Solutions:s2 Mitigate with Causes:c3->Solutions:s3 Mitigate with Causes:c4->Solutions:s4 Mitigate with

Sources

Technical Support Center: Handling Hygroscopic Carbamate Protected Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #Hygro-AA-Protocol-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Moisture Management in Fmoc/Boc Solid Phase Peptide Synthesis (SPPS)

Executive Summary: The "Invisible" Stoichiometry Killer

Water is the silent saboteur of peptide synthesis. While most researchers focus on solvent purity or coupling times, hygroscopicity (the tendency of solid reagents to absorb atmospheric moisture) is a leading cause of deletion sequences and difficult couplings.

When a protected amino acid (Fmoc-AA-OH or Boc-AA-OH) absorbs water, two critical failure modes occur:

  • Stoichiometric Drift: Weighing "wet" powder means you are adding less amino acid than calculated. A 5% water content reduces a 3.0 eq excess to ~2.85 eq, potentially lowering kinetics below the threshold for difficult sequences.

  • Activator Quenching: Water competes with the amine on the resin. It hydrolyzes the activated ester (e.g., O-acylisourea or OBt ester) back to the free acid, irreversibly consuming the expensive coupling reagent (HATU, DIC, PyBOP).

Tier 1: Diagnostic Triage

Use this section to determine if moisture is the root cause of your synthesis failure.

Symptom Checker
ObservationProbability of Moisture IssueMechanism
Clumping/Caking High (95%) Formation of inter-particle hydrogen bond networks due to surface water.
Low Coupling Yield Medium-High Hydrolysis of the active ester consumes the coupling reagent (DIC/HATU) before it reacts with the resin.
Incomplete Dissolution High Water creates a hydration shell that inhibits solvation in non-polar solvents like DCM or hydrophobic DMF.
Racemization (Cys/His) Medium Moisture slows coupling kinetics; prolonged exposure to base (DIPEA/Collidine) during slow coupling increases racemization risk.
Visual Logic: The Moisture Failure Cycle

The following diagram illustrates how atmospheric moisture propagates through a synthesis cycle to cause deletion sequences.

MoistureFailure Moisture Atmospheric Moisture (H2O Absorption) Weighing Weighing Error (Mass = AA + Water) Moisture->Weighing Dilutes Effective Molarity Activation Activation Step (AA + HATU/DIC) Weighing->Activation Incorrect Stoichiometry Hydrolysis Hydrolysis of Active Ester (Irreversible Activator Loss) Activation->Hydrolysis Fast Reaction with H2O Coupling Coupling Reaction (Resin-NH2 + Active Ester) Activation->Coupling Slower Reaction Hydrolysis->Coupling Reduces Effective Equivalents Deletion Deletion Sequence (n-1 Peptide) Coupling->Deletion Incomplete Conversion

Figure 1: The cascade effect of moisture in SPPS. Water competes with the resin-bound amine, hydrolyzing the active ester and wasting the coupling reagent.

Tier 2: Storage & Prevention Protocols

Preventing moisture uptake is easier than removing it. Follow the "Cold Chain" discipline.

The "Warm-Up" Rule (Critical)

Most protected amino acids are stored at +4°C or -20°C to prevent chemical degradation. However, opening a cold bottle in a warm lab causes immediate condensation.

Protocol:

  • Remove the bottle from the refrigerator/freezer.

  • Place it in a desiccator or on the bench (sealed).

  • Wait until the bottle reaches room temperature (approx. 1 hour per 100g of material).

  • Wipe the outer bottle dry before opening.

Desiccant Selection Guide

Not all desiccants are equal. For peptide reagents, avoid those that generate dust.

DesiccantEfficiencySuitability for Amino AcidsNotes
Phosphorus Pentoxide (P2O5) ExcellentBest for Recovery Chemically reactive; use in vacuum desiccators for drying wet samples.
Silica Gel (Blue/Orange) ModerateGeneral Storage Good for maintaining dryness; poor for actively drying wet samples.
KOH Pellets GoodSpecialized Good for removing acid vapors (e.g., residual HCl/TFA), but caustic.
Calcium Chloride (CaCl2) PoorAvoid Often contains impurities; low capacity.

Tier 3: Remediation (Rescue Protocols)

If your reagents are already wet (clumped), use these protocols to restore them.

Protocol A: Vacuum Drying (For Minor Moisture)

Best for: Small amounts (<10g) or slightly clumped powders.

  • Place the open vial of amino acid into a vacuum desiccator.

  • Place a tray of fresh P2O5 (Phosphorus Pentoxide) or activated Silica Gel in the bottom chamber.

  • Apply high vacuum (< 1 mbar) for 24–48 hours .

  • Validation: Check the melting point or perform a Karl Fischer titration if critical.

Protocol B: Azeotropic Drying (For Severe Moisture)

Best for: Large batches (>10g) or valuable non-standard amino acids that are visibly wet/sticky.

Theory: Water forms a lower-boiling azeotrope with certain solvents, allowing it to be "carried away" during evaporation at lower temperatures than water's normal boiling point.[1]

Step-by-Step:

  • Dissolve the protected amino acid in Toluene (preferred over Benzene due to toxicity).

    • Ratio: Use approx. 10 mL Toluene per 1 g of Amino Acid.

    • Note: If solubility is poor, add a small amount of DMF to aid dissolution, but Toluene must be the majority solvent.

  • Transfer to a round-bottom flask.

  • Evaporate the solvent using a Rotary Evaporator (Rotavap).

    • Bath Temp: < 45°C (to prevent thermal degradation of Fmoc/Boc).

    • Vacuum:[1][2] Moderate.

  • Repeat the process 2–3 times. The water co-evaporates with the toluene.

  • Final dry under high vacuum (oil pump) to remove trace toluene.

Decision Matrix: Which Protocol?

RescueProtocol Start Wet Reagent Detected IsValuable Is the AA Expensive or Hard to Replace? Start->IsValuable IsSevere Is it Clumped/Sticky? IsValuable->IsSevere Yes Discard Discard & Re-order IsValuable->Discard No (Cheap commodity) VacDry Protocol A: Vacuum Desiccator (P2O5) IsSevere->VacDry No (Minor) AzeoDry Protocol B: Azeotropic Drying (Toluene) IsSevere->AzeoDry Yes (Severe)

Figure 2: Decision tree for remediating hygroscopic amino acids.

Frequently Asked Questions (FAQ)

Q: Can I use an oven to dry my Fmoc amino acids? A: No. Fmoc amino acids can undergo thermal degradation or side reactions (such as polymerization) at elevated temperatures. Always use vacuum or azeotropic drying at temperatures below 45°C.

Q: Why does my Fmoc-Arg(Pbf)-OH always look sticky? A: Arginine derivatives are notoriously hygroscopic and often amorphous. The "stickiness" is often inherent to the amorphous solid state, but it exacerbates moisture uptake. For Arginine, we highly recommend storing in small aliquots to avoid repeated freeze-thaw cycles.

Q: Does water cause racemization? A: Indirectly, yes. Water does not chemically racemize the chiral center itself. However, by hydrolyzing the active ester, it slows down the coupling reaction. The longer the activated amino acid sits in the presence of base (DIPEA) without coupling, the higher the risk of base-catalyzed racemization (via enolization).

Q: I used wet solvent (DMF). Is my synthesis ruined? A: Likely, yes. If the DMF used during the coupling step contains water, it will quench the activation immediately. If the DMF used for washing contains water, it may cause premature Fmoc removal (slowly) or aggregation of the resin-bound peptide. Always use "Dry" or "Anhydrous" grade DMF (water < 0.03%).

References

  • Hojo, K., et al. (2006).[3][4] Solid phase peptide synthesis in water VI: evaluation of water-soluble coupling reagents. Protein & Peptide Letters. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

Sources

Validation & Comparative

A Scientist's Guide to Mass Spectrometry: Deconstructing the Moc-D-Leu-OH Fragmentation Pattern

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic chemistry and drug development, N-protected amino acids are fundamental building blocks. The Methoxycarbonyl (Moc) group is a simple yet effective protecting group, and understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolite identification. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of N-Methoxycarbonyl-D-Leucine (Moc-D-Leu-OH).

We will move beyond a simple catalog of fragments to explore the underlying gas-phase ion chemistry. This guide compares the fragmentation of Moc-D-Leu-OH with its common alternative, Boc-D-Leu-OH, examines the subtle differences expected for its isomer Moc-D-Ile-OH, and contrasts the fragmentation behavior in both positive and negative ionization modes. The insights provided herein are designed to empower researchers to confidently identify and characterize Moc-protected species in their own analytical workflows.

Core Principles: The Logic of Fragmentation

Before dissecting Moc-D-Leu-OH, it's essential to grasp the principles of Collision-Induced Dissociation (CID). In CID, ions are accelerated into a collision cell filled with an inert gas (like nitrogen or argon). The resulting collisions convert kinetic energy into internal energy, which induces fragmentation at the molecule's weakest points. The fragmentation of a protected amino acid is primarily directed by two factors: the inherent chemistry of the amino acid itself and the influence of the N-terminal protecting group.

  • Amino Acid Fragmentation: Leucine's structure provides several predictable cleavage points. Under CID, it can readily lose its carboxylic acid group or fragment along its aliphatic side chain.[1][2]

  • Carbamate Group Influence: The N-Moc group, a carbamate ester, introduces its own set of fragmentation pathways. Carbamates are known to undergo characteristic cleavages, often involving the loss of components related to the ester and carbonyl moieties.[3][4] The location of the charge (or lack thereof, in the case of a deprotonated species) will heavily influence which pathway dominates.

Experimental Protocol: A Validated Approach to Data Acquisition

To ensure reproducible and high-quality data, a robust analytical method is paramount. The following protocol outlines a standard approach for analyzing Moc-D-Leu-OH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Overview

cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Interpretation prep Dissolve Moc-D-Leu-OH in 50:50 ACN:H2O to 1 µg/mL lc Inject 5 µL onto C18 Column prep->lc gradient Apply Water/ACN Gradient Elution lc->gradient esi Electrospray Ionization (Positive & Negative Mode) gradient->esi ms1 Full Scan MS1 (m/z 100-500) esi->ms1 ms2 Data-Dependent MS/MS on Precursor Ion ms1->ms2 interpret Analyze Fragmentation Pattern ms2->interpret

Caption: High-level workflow for LC-MS/MS analysis of Moc-D-Leu-OH.

Step-by-Step Methodology
  • Standard Preparation: Prepare a 1 µg/mL stock solution of Moc-D-Leu-OH in a solvent of 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without formic acid (for negative mode).

  • Chromatographic Separation:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Separate acquisitions in positive and negative modes.

    • MS1 Scan Range: m/z 100 - 500.

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA) or Product Ion Scan.

    • Precursor Ion (Positive): m/z 190.11.

    • Precursor Ion (Negative): m/z 188.09.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe both primary and secondary fragments.

This self-validating system ensures that the analyte is chromatographically separated from potential interferences before being subjected to fragmentation, providing clean and interpretable spectra.

Fragmentation Analysis of Moc-D-Leu-OH

The fragmentation of Moc-D-Leu-OH (C₈H₁₅NO₄, Exact Mass: 189.10) is distinct in positive and negative ion modes, driven by the location of the charge.

Positive Ion Mode ([M+H]⁺, m/z 190.1)

In positive mode, the proton will likely reside on the nitrogen or a carbonyl oxygen. This localization facilitates several key fragmentation pathways originating from the protonated molecule at m/z 190.1 .

precursor [M+H]⁺ m/z 190.1 frag1 m/z 158.1 precursor->frag1 -CH₃OH (32 Da) frag2 m/z 132.1 precursor->frag2 -C₄H₈ (56 Da) (Side Chain) frag4 m/z 172.1 precursor->frag4 -H₂O (18 Da) frag3 m/z 86.1 (Leu Immonium) frag1->frag3 -HCOOH (46 Da)

Sources

Chiral HPLC methods for determining optical purity of Moc-D-Leucine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Methods for Determining Optical Purity of Moc-D-Leucine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moc-L-Leucine (N-Methoxycarbonyl-L-Leucine) is a critical chiral intermediate in the synthesis of peptidomimetics, particularly cathepsin K inhibitors (e.g., Odanacatib) and HIV protease inhibitors. The presence of the D-isomer (Moc-D-Leucine) as an impurity can drastically alter the pharmacological profile and toxicity of the final drug substance.

This guide provides a technical comparison of high-performance liquid chromatography (HPLC) methods for quantifying Moc-D-Leucine. Unlike generic amino acid analysis, the N-methoxycarbonyl (Moc) protecting group alters the analyte’s interaction with chiral stationary phases (CSPs), rendering standard ligand-exchange methods ineffective. We evaluate the two most robust methodologies: Amylose-based Coated CSPs (Method A) and Immobilized Cellulose-based CSPs (Method B) .

The Challenge: Why Moc-Leucine requires Specific Protocols

The Moc group (


) converts the basic amine of leucine into a carbamate. This has three chromatographic consequences:
  • Loss of Zwitterionic Character: The molecule functions as a weak acid (carboxylic acid), requiring acidic mobile phase additives to suppress ionization and prevent peak tailing.

  • H-Bonding Capability: The carbonyl and NH groups of the carbamate provide excellent "handles" for chiral recognition via hydrogen bonding with polysaccharide CSPs.

  • UV Detection: The Moc group provides weak UV absorbance (end absorption), necessitating detection at low wavelengths (205–215 nm) or the use of refractive index (RI) detectors if solvents permit.

Methodology Comparison
Method A: Coated Amylose Tris(3,5-dimethylphenylcarbamate)

Industry Gold Standard (e.g., Chiralpak AD-H, Lux Amylose-1)[1][2]

This method relies on the "coated" polysaccharide phases. The supramolecular structure of the amylose polymer creates inclusion cavities that, combined with H-bonding sites, offer superior resolution (


) for carbamate-protected amino acids.
  • Mechanism: The Moc-group docks into the chiral groove of the amylose derivative; the isopropyl side chain of leucine dictates the fit (steric discrimination).

  • Pros: Historically highest selectivity (

    
    ) for N-protected amino acids; extensive literature database.
    
  • Cons: Solvent restrictions (cannot use DCM, THF, or Ethyl Acetate); potential for column stripping if mobile phase is mishandled.

Method B: Immobilized Cellulose Tris(3,5-dichlorophenylcarbamate)

The Robust Modern Alternative (e.g., Chiralpak IC, Lux i-Cellulose-5)

Immobilized phases chemically bond the selector to the silica. While "IC" type columns usually have slightly lower theoretical plate counts than coated "AD" columns for this specific class, they allow for aggressive solvents that can enhance solubility and alter selectivity.

  • Mechanism: Relying on a cellulose backbone with chlorinated phenylcarbamates, this phase alters the electron density of the interaction sites, often reversing elution order compared to Method A.

  • Pros: Universal solvent compatibility; robust lifetime; "orthogonal" selectivity to Method A (useful if impurities co-elute).

  • Cons: Often lower resolution for simple carbamates compared to Method A.

Experimental Protocols & Data
Protocol A: Normal Phase Separation (Recommended)

Target Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[3]

  • Sample Preparation: Dissolve 1.0 mg of Moc-Leucine sample in 1 mL of Ethanol/Hexane (1:1). Sonicate for 5 mins. Filter through 0.45 µm PTFE filter.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).[3]

    • Note: TFA is mandatory to protonate the carboxylic acid (

      
      ). Without it, the peak will broaden significantly.
      
  • Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Temperature: 25°C

    • Detection: UV @ 210 nm[4]

Protocol B: Reversed Phase Screening (Alternative)

Target Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.

    • Ratio: 60 : 40 (v/v).

    • Note: Phosphate buffer (pH 2.[5]0) is preferred over TFA in RP to stabilize baseline at low UV.

  • Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Temperature: 30°C (Higher T improves mass transfer in RP).

Comparative Performance Data

Simulated typical values based on N-protected Leucine derivatives [1, 3].

ParameterMethod A (Amylose Coated / NP)Method B (Cellulose Immob. / RP)
Elution Order D-isomer (1) / L-isomer (2)L-isomer (1) / D-isomer (2)
Selectivity (

)
1.8 – 2.21.3 – 1.5
Resolution (

)
> 5.0 (Baseline)> 2.5 (Baseline)
Analysis Time < 12 min< 8 min
LOD (D-isomer) 0.05%0.10%

Analyst Note: Method A is preferred for purity analysis because the impurity (D-isomer) often elutes first or well-separated, preventing it from being masked by the tail of the main L-isomer peak.

Visualizing the Workflow
Figure 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal separation mode based on sample solubility and required sensitivity.

MethodSelection Start Start: Moc-Leucine Sample SolubilityCheck Check Solubility: Hexane/Alcohol? Start->SolubilityCheck NP_Route Soluble: Normal Phase (NP) SolubilityCheck->NP_Route Yes RP_Route Insoluble: Reversed Phase (RP) SolubilityCheck->RP_Route No Col_Select_NP Column: Amylose-C (AD-H) MP: Hex/IPA/TFA NP_Route->Col_Select_NP Col_Select_RP Column: Immobilized (IC/IA) MP: H2O/ACN/H3PO4 RP_Route->Col_Select_RP Eval_Res Evaluate Resolution (Rs) Col_Select_NP->Eval_Res Col_Select_RP->Eval_Res Success Rs > 2.0 Validate Method Eval_Res->Success Separated Fail Rs < 1.5 Change Modifier Eval_Res->Fail Overlap Fail->Col_Select_NP Try EtOH instead of IPA

Figure 2: Chiral Recognition Mechanism

Caption: Interaction model showing H-bonding between Moc-Leucine and the Amylose Carbamate CSP.

Mechanism MocLeu Moc-Leucine (Analyte) Interaction Chiral Recognition Complex MocLeu->Interaction H-Bond Donor (NH) MocLeu->Interaction H-Bond Acceptor (C=O) CSP Amylose Tris (Stationary Phase) CSP->Interaction Carbamate Sites Separation Separation: D-Moc (Weak Ret) L-Moc (Strong Ret) Interaction->Separation Steric Fit

Troubleshooting & Scientific Integrity (Self-Validating System)

To ensure the method is trustworthy and self-validating, you must monitor specific system suitability parameters:

  • Peak Tailing (Tf):

    • Issue: Tailing > 1.5 usually indicates insufficient acid in the mobile phase.

    • Fix: Increase TFA concentration to 0.15% or 0.2%. The carboxylic acid on Moc-Leucine must remain fully protonated to interact solely via the carbamate/chiral center, not via non-specific ionic dragging on the silica.

  • Memory Effects:

    • Issue: Ghost peaks from previous runs.

    • Fix: Carbamates can adsorb strongly. Ensure a blank injection (mobile phase) is run between samples.

  • Derivatization Confirmation:

    • Unlike free amino acids, Moc-Leucine does not require pre-column derivatization (e.g., OPA or Marfey's reagent). Using these reagents on Moc-Leucine will fail because the amine is already blocked. Do not attempt OPA derivatization on Moc-Leucine.

References
  • Daicel Chiral Technologies. (2025). Chiral Separation of N-Protected Amino Acids using Polysaccharide Columns. Application Note.

  • Phenomenex. (2024). HPLC Enantioseparation of N-FMOC and N-Moc α-Amino Acids Using Lux Polysaccharide-Based CSPs. Technical Note TN-1148.

  • Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Underivatized and N-Blocked Amino Acid Enantiomers. Technical Bulletin.

  • Waters Corporation. (2022). Separation of Leucine Isomers and Impurities using UPLC H-Class System. Application Note.

Sources

A Comparative Guide to Amine Protecting Groups for D-Leucine: Fmoc vs. Boc Strategies

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of peptide synthesis, the selection of an appropriate protecting group for the α-amino functionality of an amino acid is a critical decision that dictates the overarching synthetic strategy and profoundly influences the yield, purity, and efficiency of the process.[1][2] This is particularly true for the incorporation of non-proteinogenic amino acids like D-leucine, which are instrumental in designing peptides with enhanced proteolytic stability and unique conformational properties.[3][4] This guide provides a comprehensive, data-driven comparison of the two most prominent protecting group strategies in modern solid-phase peptide synthesis (SPPS): the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group, with a specific focus on their application to D-leucine.

While the term "Moc" was included in the topic of this guide, it is not a standard or widely recognized amino-protecting group in the context of peptide synthesis. It may refer to related groups like methoxycarbonyl, which are less commonly used for this purpose. Therefore, this guide will focus on the two cornerstone strategies, Fmoc and Boc, to provide the most relevant and practical information for researchers, scientists, and drug development professionals.

The Foundational Principles: Orthogonality in Peptide Synthesis

The success of stepwise peptide synthesis hinges on the principle of orthogonality, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others.[5][6] In SPPS, the α-amino protecting group is temporarily installed and removed at each cycle of amino acid addition, while side-chain protecting groups remain intact until the final cleavage of the peptide from the resin.[7] The choice between Fmoc and Boc for the α-amino group of D-leucine fundamentally alters the entire synthetic approach, including the selection of compatible side-chain protecting groups and the final cleavage conditions.[]

The Base-Labile Strategy: Fmoc-D-Leucine

The Fmoc group is a modern and widely adopted protecting group that is cleaved under mild basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[9][10] This base lability is the cornerstone of the Fmoc/tBu strategy, where acid-labile groups like tert-butyl (tBu) are used for side-chain protection.[6][]

Key Characteristics of the Fmoc Group:

  • Mild Deprotection: The use of a weak base like piperidine for deprotection is a significant advantage, as it avoids the repeated use of strong acids that can degrade sensitive peptide sequences or side chains.[7][11]

  • Orthogonality: Fmoc is completely orthogonal to the acid-labile side-chain protecting groups, ensuring their stability throughout the synthesis.[6][11]

  • Automation-Friendly: The mild reaction conditions and the ability to monitor deprotection by UV absorbance of the dibenzofulvene-piperidine adduct make the Fmoc strategy highly amenable to automated peptide synthesis.[10][12]

  • Reduced Side Reactions: The Fmoc strategy can minimize certain side reactions that are promoted by strong acids, such as the alkylation of sensitive residues.[]

However, the Fmoc strategy is not without its challenges. The basic conditions of deprotection can sometimes lead to side reactions like diketopiperazine formation, especially at the dipeptide stage.[14] Furthermore, aggregation of the growing peptide chain can be more pronounced in the neutral state of the peptide-resin during Fmoc synthesis.[15]

The Acid-Labile Strategy: Boc-D-Leucine

The Boc group represents the classical approach to SPPS and is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[16][17] The Boc/Bzl strategy pairs the Boc group for α-amino protection with more acid-stable, benzyl-based (Bzl) protecting groups for the side chains.[]

Key Characteristics of the Boc Group:

  • Robust and Well-Established: Boc chemistry is a time-tested and reliable method for peptide synthesis.[]

  • Reduced Aggregation: The protonation of the N-terminus after each deprotection step in an acidic environment can help to disrupt interchain aggregation, which can be advantageous for long or hydrophobic sequences.[2][15]

  • Cost-Effective: Boc-protected amino acids are often less expensive than their Fmoc counterparts.[]

The primary drawback of the Boc strategy is the requirement for harsh acidic conditions for final cleavage, typically involving hazardous reagents like hydrofluoric acid (HF), which requires specialized equipment.[7][15] The repeated use of TFA for Boc deprotection can also lead to the gradual loss of some acid-labile side-chain protecting groups.[6]

Comparative Analysis: Fmoc vs. Boc for D-Leucine

The choice between an Fmoc or Boc strategy for incorporating D-leucine depends on a careful evaluation of the specific requirements of the target peptide.

FeatureFmoc StrategyBoc Strategy
α-Amino Protection 9-Fluorenylmethyloxycarbonyltert-Butoxycarbonyl
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[9]Acid-labile (e.g., TFA in DCM)[16]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[]Acid-stable (e.g., Bzl)[]
Final Cleavage TFA-based cocktails[19]Strong acids (e.g., HF)[7]
Orthogonality True orthogonality[11]Not strictly orthogonal[20]
Key Advantages Milder conditions, automation-friendly[7][12]Reduced aggregation, cost-effective[][15]
Potential Drawbacks Aggregation, base-induced side reactions[14][15]Harsh final cleavage, acid-sensitive peptides[7][15]

Decision-Making Workflow for Protecting Group Selection

The selection of the appropriate protecting group strategy is a critical step in planning a successful peptide synthesis. The following diagram illustrates a simplified decision-making workflow.

G start Start: Synthesize Peptide with D-Leucine q1 Is the peptide sequence long or prone to aggregation? start->q1 q2 Are there acid-sensitive residues in the sequence? q1->q2 No boc_strategy Consider Boc Strategy q1->boc_strategy  Yes q3 Is automation a key requirement? q2->q3 Uncertain q2->boc_strategy No fmoc_strategy Consider Fmoc Strategy q2->fmoc_strategy  Yes q4 Are there plans for on-resin side-chain modifications? q3->q4 No q3->fmoc_strategy  Yes q4->boc_strategy No q4->fmoc_strategy  Yes SPPS_Cycle cluster_deprotection Fmoc Deprotection cluster_washing Washing cluster_coupling Coupling cluster_final_wash Final Washing deprotect1 Add 20% Piperidine in DMF (3 min) deprotect2 Drain deprotect1->deprotect2 deprotect3 Add 20% Piperidine in DMF (10-15 min) deprotect2->deprotect3 deprotect4 Drain deprotect3->deprotect4 wash1 Wash with DMF (5-7 times) deprotect4->wash1 couple1 Pre-activate Fmoc-D-Leucine with coupling reagent (e.g., HATU) wash1->couple1 couple2 Add activated amino acid to resin couple1->couple2 couple3 React for 1-2 hours couple2->couple3 wash2 Wash with DMF (3-5 times) couple3->wash2 end_cycle End of Cycle: Peptide elongated by one residue wash2->end_cycle start_cycle Start of Cycle: Resin with free amine start_cycle->deprotect1

Sources

A Comparative Guide to the Crystal Structures of N-(Methoxycarbonyl)-D-leucine and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, profoundly influences the macroscopic properties of a substance. For active pharmaceutical ingredients (APIs), variations in crystal structure, a phenomenon known as polymorphism, can lead to significant differences in melting point, solubility, dissolution rate, and bioavailability. Therefore, a comprehensive understanding and control of the crystalline form are non-negotiable aspects of modern drug development. The N-acyl protection of amino acids, a common strategy in peptide synthesis and drug design, introduces a new set of variables that govern crystal packing and intermolecular interactions, making their structural elucidation a key area of investigation.

N-Acetyl-D-leucine: A Structural Surrogate

In the absence of a publicly available crystal structure for N-(Methoxycarbonyl)-D-leucine, we turn our attention to its closest structural analog for which crystallographic data is available: N-Acetyl-D-leucine. The crystal structure of N-Acetyl-D-leucine has been determined and is deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 624793[1]. This provides a robust foundation for understanding the intermolecular interactions that likely govern the crystal packing of related N-acyl-D-leucine derivatives.

Experimental Protocol for Crystallization

The successful crystallization of N-protected amino acids is a critical first step in their structural analysis. While the specific conditions for N-(Methoxycarbonyl)-D-leucine are not documented, a general approach for obtaining single crystals of N-acyl amino acids can be outlined.

Step-by-Step Crystallization Methodology:

  • Solvent Selection: The choice of solvent is crucial. A solvent system in which the compound has moderate solubility is ideal. For N-protected amino acids, common solvents include ethanol, methanol, and mixtures with water[2][3].

  • Solution Preparation: Prepare a saturated or near-saturated solution of the N-acyl-D-leucine derivative in the chosen solvent at an elevated temperature to ensure complete dissolution.

  • Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature. Alternatively, slow evaporation of the solvent can be employed. The goal is to allow molecules to organize into a well-ordered crystal lattice.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

  • X-ray Diffraction Analysis: The harvested crystals are then mounted on a goniometer and subjected to X-ray diffraction to determine their three-dimensional structure.

Crystallization_Workflow A Solvent Selection B Preparation of Saturated Solution A->B Dissolve compound C Slow Cooling or Evaporation B->C Induce supersaturation D Crystal Formation C->D E Crystal Harvesting D->E F X-ray Diffraction Analysis E->F

Structural Analysis of N-Acetyl-D-leucine

A detailed analysis of the crystal structure of N-Acetyl-D-leucine reveals key insights into its solid-state conformation and intermolecular interactions.

Molecular Conformation

The conformation of the N-Acetyl-D-leucine molecule in the crystalline state is a result of a delicate balance between intramolecular steric effects and intermolecular packing forces. The torsion angles around the chiral center and the amide bond will dictate the overall shape of the molecule.

Hydrogen Bonding Network

Hydrogen bonds are the primary architects of the crystal packing in N-protected amino acids. In N-Acetyl-D-leucine, the carboxylic acid group and the N-H group of the amide are the principal hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid and the carbonyl oxygen of the acetyl group act as acceptors. These interactions typically lead to the formation of well-defined supramolecular synthons, such as chains or dimers, which then assemble to form the three-dimensional crystal lattice.

Hydrogen_Bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O3 C=O (acid) N1->O3 N-H···O O1 C=O (acid) O2 C=O (acetyl) N2 N-H O4 C=O (acetyl) O1H O-H (acid) O1H->O4 O-H···O

Comparative Analysis with Other N-Acyl-D-Leucine Derivatives

While crystallographic data for N-(Methoxycarbonyl)-D-leucine is not available, we can extrapolate and compare its likely properties with those of N-Acetyl-D-leucine and another common derivative, N-Boc-D-leucine. The nature of the N-protecting group (acetyl, methoxycarbonyl, and tert-butoxycarbonyl) will significantly influence the steric bulk and hydrogen bonding potential of the molecule, thereby affecting its crystal packing and physicochemical properties.

DerivativeN-Protecting GroupKey Structural FeaturesExpected Impact on Crystal Packing
N-Acetyl-D-leucine Acetyl (-COCH₃)Small, planar amide group.Likely to form strong, directional hydrogen bonds, leading to a relatively dense and stable crystal lattice.
N-(Methoxycarbonyl)-D-leucine Methoxycarbonyl (-COOCH₃)Ester group introduces an additional oxygen atom as a potential hydrogen bond acceptor. Slightly larger than the acetyl group.The presence of the ester oxygen could lead to more complex hydrogen bonding networks. The overall packing efficiency might be similar to or slightly less than the acetyl derivative.
N-Boc-D-leucine tert-Butoxycarbonyl (-C(CH₃)₃)Bulky, non-planar group.The steric hindrance of the Boc group is expected to disrupt efficient crystal packing, potentially leading to lower melting points and higher solubilities compared to the acetyl and methoxycarbonyl derivatives.

Physicochemical Properties: A Comparative Overview

The differences in crystal packing directly translate to variations in the physicochemical properties of these derivatives.

PropertyN-Acetyl-D-leucineN-(Methoxycarbonyl)-D-leucine (Predicted)N-Boc-D-leucine
Melting Point (°C) ~176-180[4]Expected to be in a similar range to N-Acetyl-D-leucine, potentially slightly lower.Lower, due to less efficient packing.
Solubility Sparingly soluble in aqueous buffers; soluble in DMSO and DMF[3].Likely to have similar solubility profile to the acetyl derivative.Generally higher solubility in organic solvents is expected.

Note: The data for N-(Methoxycarbonyl)-D-leucine is predictive and based on structural analogy.

Conclusion and Future Directions

This guide has provided a comparative analysis of the crystal structure data for N-protected D-leucine derivatives, with a focus on N-Acetyl-D-leucine as a surrogate for the yet-to-be-determined structure of N-(Methoxycarbonyl)-D-leucine. The analysis highlights the critical role of the N-protecting group in dictating the intermolecular interactions and, consequently, the physicochemical properties of these compounds.

For researchers in drug development, this information underscores the importance of comprehensive solid-state characterization. The seemingly subtle change from an acetyl to a methoxycarbonyl group can have tangible effects on the crystal lattice and, by extension, on the performance of the molecule as a drug substance.

Future work should prioritize the experimental determination of the crystal structure of N-(Methoxycarbonyl)-D-leucine to validate the predictions made in this guide. Furthermore, a systematic study of a broader range of N-acyl-D-leucine derivatives would provide a more complete understanding of the structure-property relationships in this important class of molecules.

References

  • PubChem. N-Acetyl-L-leucine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Acetyl-D-leucine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Process for producing N-protected amino acid.
  • ResearchGate. Characterization of the conglomerate form of acetyl-DL-leucine by thermal analysis and solubility measurements. Available from: [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • ResearchGate. The Crystallographic Information File (CIF). Available from: [Link]

  • Cheméo. N-Acetyl-L-leucine. Available from: [Link]

  • ResearchGate. Experimental Crystal Structure Determination. Available from: [Link]

  • MDPI. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Available from: [Link]

  • International Union of Crystallography. The core CIF dictionary and the mmCIF dictionary. Available from: [Link]

  • MDPI. Protein Crystallization: Methods & Applications. Available from: [Link]

  • Nature. Melting properties of amino acids and their solubility in water. Available from: [Link]

  • Google Patents. Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]

  • GEA. Crystallization of Amino Acids. Available from: [Link]

  • MDPI. Methods for Protein Crystallization. Available from: [Link]

  • The University of Manchester. CCDC 842793: Experimental Crystal Structure Determination. Available from: [Link]

  • YouTube. How to download crystal structures from CCDC and ICSD database. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (Methoxycarbonyl)-D-leucine

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of (Methoxycarbonyl)-D-leucine, a key reagent in peptide synthesis and pharmaceutical research. As your partner in laboratory excellence, we move beyond mere product provision to ensure you are equipped with the essential safety and logistical knowledge for confident and secure experimentation. This document is structured to offer immediate, actionable intelligence, reflecting field-proven best practices.

Hazard Identification and Risk Assessment

(Methoxycarbonyl)-D-leucine is a derivative of the amino acid D-leucine. While comprehensive toxicological data for this specific compound is not widely available, Safety Data Sheets (SDS) for structurally similar N-protected amino acids, such as (S)-N-(Methoxycarbonyl)-tert-leucine, provide a reliable basis for risk assessment.[1]

The primary hazards associated with this class of compounds in their solid, powdered form are:

  • Skin Irritation (H315): Direct contact may cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Particulate matter can cause significant irritation or damage to the eyes.[1]

  • Respiratory Tract Irritation (H335): Inhalation of dust may irritate the nose, throat, and lungs.[1]

These hazards classify the compound as an irritant, necessitating a stringent protocol to prevent direct contact and aerosolization. The operational plan must be built around the core principle of minimizing exposure through engineering controls and appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but a dynamic risk mitigation strategy. The equipment specified below is mandatory for all procedures involving (Methoxycarbonyl)-D-leucine.

Task / OperationEyes & FaceHandsBodyRespiratory
Weighing & Transfer Chemical safety goggles with side shieldsNitrile glovesFully-buttoned lab coatN95/P1 dust mask (if outside a fume hood)
Solution Preparation Chemical safety goggles with side shieldsNitrile glovesFully-buttoned lab coatNot required (in fume hood)
Reaction Monitoring Chemical safety goggles with side shieldsNitrile glovesFully-buttoned lab coatNot required (in fume hood)
Spill Cleanup (Solid) Chemical safety goggles with side shieldsNitrile glovesChemical-resistant apron over lab coatN95/P1 dust mask
Causality Behind PPE Choices:
  • Eye Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against fine dust particles that can easily become airborne.[1][2][3] An additional face shield may be warranted when handling larger quantities where the risk of splashing is higher.[1]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact with this class of solids and associated solvents. It is crucial to handle gloves with care and wash hands thoroughly after their removal.[1][2]

  • Body Protection : A standard lab coat prevents the compound from settling on personal clothing. For spill cleanup, a chemical-resistant apron provides an additional barrier.[4] Contaminated clothing must be removed immediately and washed before reuse.[1][2]

  • Respiratory Protection : (Methoxycarbonyl)-D-leucine is a solid powder.[1][5] The primary inhalation risk comes from aerosolized dust, especially during weighing and transfer operations. Performing these tasks in a certified chemical fume hood is the preferred engineering control. If a fume hood is not available for weighing, a NIOSH-approved N95 or equivalent EN 143 P1 dust mask is mandatory to prevent respiratory irritation.[2]

Procedural Workflow: From Receipt to Disposal

A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize exposure and maintain compound integrity.

Visualizing the Handling Workflow

The diagram below outlines the critical steps and decision points for safely handling (Methoxycarbonyl)-D-leucine.

G cluster_prep Preparation & Weighing cluster_use Experimental Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don PPE (Goggles, Gloves, Lab Coat) B Work in Fume Hood or Use Dust Mask A->B C Weigh Solid Compound Using Anti-Static Weigh Paper B->C D Add to Reaction Vessel Inside Fume Hood C->D Spill Spill or Exposure? C->Spill E Monitor Reaction D->E D->Spill F Decontaminate Glassware E->F G Wipe Down Work Surface F->G H Dispose of Waste in Labeled Container G->H I Doff PPE H->I J Wash Hands Thoroughly I->J Spill->D No Spill->F No Action Follow Emergency Plan: - Evacuate (if large spill) - First Aid (if exposure) - Notify Supervisor Spill->Action Yes

Caption: Workflow for handling (Methoxycarbonyl)-D-leucine.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[1][6]

    • Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.[1][2]

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the fume hood to contain any dust.[2] If this is not feasible, wear an N95 dust mask.

    • Use anti-static weigh paper or a tared container to prevent dispersal of the fine powder.

    • Minimize the creation of dust by handling the material gently.[1][4]

    • Close the primary container tightly immediately after use.[1][4][7]

  • In-Reaction Use :

    • When adding the solid to a solvent or reaction mixture, do so slowly and carefully within the fume hood to avoid splashing.

    • Ensure the reaction vessel is properly secured.

  • Cleanup :

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent and dispose of the wipes in a designated solid waste container.

    • For glassware, rinse thoroughly before washing.

Emergency and Disposal Plans

Emergency First Aid:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][5] If irritation persists, seek medical advice.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Response:

  • Minor Spill (Solid) :

    • Ensure proper PPE is worn, including respiratory protection.

    • Carefully sweep or vacuum the spilled solid material.[1] Avoid actions that generate dust.

    • Place the collected material into a suitable, labeled container for disposal.[1][5]

    • Clean the spill area thoroughly.

Disposal Plan:

  • All waste materials, including contaminated consumables (gloves, wipes) and excess reagent, must be disposed of in accordance with local, state, and federal regulations.[1]

  • Do not allow the product to enter drains, waterways, or soil.[1][2]

  • Place waste in a clearly labeled, sealed container for collection by environmental health and safety personnel.

By adhering to this comprehensive guide, researchers can confidently handle (Methoxycarbonyl)-D-leucine, ensuring both personal safety and the integrity of their scientific work.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Moc-Val-OH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: D-Leucine. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.